Thevetin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMBXDQUQRICT-TZNWHQCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11018-93-2 | |
| Record name | Thevetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thevetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thevetin: A Deep Dive into its Discovery, Isolation, and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana, syn. Cascabela thevetia), has a long and complex history, from its use in traditional medicine to its investigation as a potential therapeutic agent. This technical guide provides an in-depth exploration of the discovery, isolation, and evolving understanding of this compound, tailored for professionals in the fields of research, science, and drug development. This compound exists in several forms, most notably this compound A and this compound B, which are potent inhibitors of the Na+/K+-ATPase pump.[1] This document details the historical context of its discovery, summarizes the key physicochemical properties of its various forms, and provides both historical and modern experimental protocols for its isolation and characterization.
Historical Perspective
The toxic properties of the yellow oleander plant have been recognized for centuries. However, the scientific investigation into its active principles began in the 19th and early 20th centuries. Early research focused on isolating the compounds responsible for the plant's potent cardiac effects.
A significant milestone in the isolation of this compound was achieved in the 1930s. A patented process from 1934 by Chen and Chen described a method for obtaining this compound from the kernels of Thevetia neriifolia (a synonym for Thevetia peruviana). This early method laid the groundwork for future purification and structural elucidation studies.
Subsequent research led to the identification of different forms of this compound, primarily this compound A and this compound B.[1] It was discovered that this compound is a complex glycoside, and upon hydrolysis, it yields sugars such as glucose and digitalose, along with a steroidal aglycone.[1] Further investigations have also identified other related glycosides, including this compound C and their acetylated derivatives.[2] The absence of an unsaturated lactone ring in this compound C and acetylthis compound C renders them cardio-inactive.[2]
Physicochemical Properties of Thevetins
The various forms of this compound and their derivatives possess distinct physicochemical properties. The following tables summarize the available quantitative data for these compounds.
Table 1: Physicochemical Properties of this compound A and its Derivatives
| Property | This compound A | Acetylthis compound A |
| Molecular Formula | C42H64O19[1] | C44H66O20[3] |
| Molecular Weight | 872.95 g/mol [4] | 915.0 g/mol [3][4] |
| Melting Point | 208-210 °C | Not available |
| Appearance | White solid | Not available |
| Solubility | Soluble in methanol, ethanol | Not available |
Table 2: Physicochemical Properties of this compound B and its Derivatives
| Property | This compound B | Acetylthis compound B |
| Molecular Formula | C42H66O18[1][5] | C44H68O19 |
| Molecular Weight | 859.0 g/mol [5] | 901.00 g/mol [6] |
| Melting Point | 192-194 °C / 197-201 °C | Not available |
| Appearance | White to off-white solid | Not available |
| Solubility | Soluble in DMSO, pyridine, methanol, ethanol | Not available |
Table 3: Physicochemical Properties of this compound C and its Derivatives
| Property | This compound C | Acetylthis compound C |
| Molecular Formula | Not definitively specified in search results | Not definitively specified in search results |
| Molecular Weight | Not definitively specified in search results | Not definitively specified in search results |
| Structural Note | Differs from this compound B by an 18,20-oxido-20,22-dihydro functionality.[2] | Differs from Acetylthis compound B by an 18,20-oxido-20,22-dihydro functionality.[2] |
Experimental Protocols
The isolation and purification of this compound have evolved from classical extraction techniques to modern chromatographic methods. This section provides detailed methodologies for both historical and contemporary approaches.
Historical Method of this compound Isolation (Based on Chen and Chen, 1934)
This protocol is based on the early 20th-century patent for this compound extraction.
1. Defatting of Kernels:
-
Crush and grind the kernels of Thevetia neriifolia.
-
Macerate the ground kernels with ether for one to two days to remove fatty oils.
-
Separate the ether extract by decantation. For exhaustive defatting, the solid residue can be more finely ground and re-extracted with ether, for example, in a Soxhlet extractor.
2. Alcoholic Extraction:
-
Extract the defatted residue (marc) with methyl alcohol.
-
Evaporate the alcoholic extract to dryness.
3. Purification:
-
Redissolve the residue in absolute ethyl alcohol.
-
Allow the alcoholic solution to stand until a sediment forms.
-
Separate the supernatant liquid from the sediment.
4. Fractional Precipitation:
-
Subject the supernatant liquid to fractional precipitation by carefully adding ether in small quantities.
-
Collect the separate precipitates by filtration until the addition of ether no longer causes precipitation.
5. Recrystallization:
-
Combine the crude this compound precipitates.
-
Purify the combined crude this compound by repeated recrystallization (typically twice) from 75% to 90% isopropyl alcohol.
Modern Methods for this compound Isolation and Analysis
Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and high-purity isolation and characterization of this compound and its analogues.
1. Extraction:
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency of solvent extraction.
-
Sample Preparation: Grind dried and defatted Thevetia peruviana seeds into a fine powder.
-
Extraction Parameters:
-
Solvent: 80% Methanol/Ethanol mixture.
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Cycles: 2-3 cycles of 5-10 minutes each.
-
-
Post-Extraction: Concentrate the extract under reduced pressure.
-
2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) for this compound B Isolation:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a higher percentage of A, gradually increasing the percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be from 20% B to 80% B over 40 minutes.
-
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at a wavelength of 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest (this compound B).
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain pure this compound B.
3. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Analysis:
-
This method is highly sensitive and specific for the identification and quantification of this compound in complex mixtures.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification, using specific precursor-to-product ion transitions for each this compound analogue.
-
Data Analysis: Identify and quantify this compound based on retention time and specific mass transitions compared to a pure standard.
-
Conclusion
The journey of this compound from a component of a toxic plant to a subject of rigorous scientific inquiry highlights the evolution of natural product chemistry. Early extraction methods, though rudimentary by today's standards, were pivotal in the initial discovery and characterization of this potent cardiac glycoside. The advent of modern analytical techniques has enabled a more detailed understanding of the various this compound analogues and their physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the history, properties, and methodologies associated with this compound isolation, serving as a valuable resource for further investigation and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylthis compound A | C44H66O20 | CID 102341662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Acetylthis compound A | 1356494-03-5 [smolecule.com]
- 5. This compound B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
Unraveling the Molecular Architecture of Thevetin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of Thevetin A and this compound B, cardiac glycosides isolated from Thevetia peruviana. This document details the key experimental methodologies, presents quantitative data in structured tables, and visualizes the associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound A and this compound B are potent cardiac glycosides found in the seeds of the yellow oleander, Thevetia peruviana. These compounds are of significant interest due to their biological activity, which stems from their ability to inhibit the Na+/K+-ATPase pump. Structurally, they are complex natural products, each composed of a steroidal aglycone linked to a trisaccharide chain. The primary difference between this compound A and this compound B lies in their aglycone moiety: this compound A possesses a cannogenin aglycone, while this compound B has a digitoxigenin aglycone. The elucidation of their intricate molecular structures has been a scientific endeavor reliant on a combination of sophisticated analytical techniques.
Molecular Structure and Physicochemical Properties
This compound A and this compound B share a common trisaccharide unit, but differ in their steroidal core.
Table 1: Physicochemical Properties of this compound A and this compound B
| Property | This compound A | This compound B |
| Molecular Formula | C₄₂H₆₄O₁₉ | C₄₂H₆₆O₁₈ |
| Molecular Weight | 872.95 g/mol | 858.97 g/mol |
| Aglycone | Cannogenin | Digitoxigenin |
| Saccharide Moiety | Trisaccharide | Trisaccharide |
| Source | Thevetia peruviana | Thevetia peruviana |
Experimental Protocols for Structure Elucidation
The determination of the molecular structures of this compound A and B has been achieved through a combination of chromatographic separation, spectroscopic analysis, and chemical degradation methods.
Isolation and Purification of this compound A and B
A detailed protocol for the extraction and purification of this compound A and B from Thevetia peruviana seeds is outlined below. This procedure is based on accelerated solvent extraction followed by chromatographic separation.
Experimental Workflow for Isolation and Purification ```dot digraph "Isolation_Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Dried and Powdered Thevetia peruviana Seeds", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Accelerated Solvent Extraction\n(Ethanol/Water mixture)"]; filtration [label="Filtration to remove solid residue"]; concentration [label="Concentration of the extract under reduced pressure"]; crude_extract [label="Crude Glycoside Extract", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_hplc [label="Preparative High-Performance\nLiquid Chromatography (Prep-HPLC)\n(C18 column, gradient elution)"]; fraction_collection [label="Fraction Collection"]; analysis [label="TLC and LC-MS analysis of fractions"]; thevetin_a [label="Pure this compound A", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thevetin_b [label="Pure this compound B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction; extraction -> filtration; filtration -> concentration; concentration -> crude_extract; crude_extract -> prep_hplc; prep_hplc -> fraction_collection; fraction_collection -> analysis; analysis -> thevetin_a [label="Isolate this compound A"]; analysis -> thevetin_b [label="Isolate this compound B"]; }
Caption: Signaling pathway of this compound A and B via Na+/K+-ATPase inhibition.
The inhibition of the Na+/K+-ATPase by this compound A and B leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in the intracellular calcium concentration. The elevated calcium levels in cardiac myocytes enhance the contractility of the heart muscle, which is the basis of their cardiotonic effect.
Beyond this direct ion transport-related mechanism, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides can activate intracellular signaling cascades, such as the Src kinase and the MAPK/ERK pathways, which can influence gene expression related to cell growth and apoptosis. This signaling aspect is a key area of research for understanding the potential anticancer properties of these compounds.
Conclusion
The molecular structure elucidation of this compound A and this compound B is a testament to the power of modern analytical techniques. The combination of advanced chromatographic methods for isolation and sophisticated spectroscopic techniques like mass spectrometry and NMR spectroscopy has been instrumental in defining their complex chemical architecture. A thorough understanding of their structure and the signaling pathways they modulate is crucial for the continued exploration of their therapeutic potential and for the development of novel drugs inspired by these fascinating natural products. Further research is warranted to obtain and publish the complete NMR spectral data for these compounds to facilitate future research and dereplication efforts.
The Biosynthesis of Thevetin in Thevetia peruviana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin, a complex cardiac glycoside from Thevetia peruviana, holds significant pharmacological interest due to its potent cardiotonic activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, consolidating current knowledge for researchers and professionals in drug development. The biosynthesis is a multi-step process involving the formation of a steroidal aglycone and a specific trisaccharide sugar moiety, which are subsequently linked by glycosyltransferases. While the complete pathway in T. peruviana is yet to be fully elucidated, this guide presents a putative pathway based on transcriptomic data from T. peruviana and established knowledge from related cardiac glycoside-producing plants. This document outlines the key enzymatic steps, intermediate compounds, and candidate genes involved. Furthermore, it includes representative experimental protocols for the analysis of this compound and its precursors, as well as for the characterization of the biosynthetic enzymes. Quantitative data, where available, are summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding of this intricate metabolic pathway.
Introduction
Thevetia peruviana (Pers.) K. Schum, a member of the Apocynaceae family, is a plant well-known for its production of a variety of secondary metabolites, most notably cardiac glycosides.[1] Among these, this compound is a prominent compound recognized for its significant biological activity. This compound is a triglycoside, consisting of a steroid aglycone and a sugar chain composed of L-thevetose and two glucose units.[2] The primary aglycones found in different forms of this compound include digitoxigenin, cannogenin, and yccotligenin.[3] The cardiotonic properties of this compound are attributed to its ability to inhibit the Na+/K+-ATPase pump in cardiac muscle cells.[4]
Understanding the biosynthesis of this compound is crucial for several reasons. From a drug development perspective, elucidating the pathway can enable biotechnological production of this compound or its analogs, potentially leading to more sustainable and controlled manufacturing processes. For researchers, it offers insights into the complex regulatory networks of plant secondary metabolism. This guide aims to provide a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from precursor molecules to the final glycosylated product.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Biosynthesis of the Aglycone (Steroid Core): The formation of the C23 cardenolide skeleton.
-
Biosynthesis of the Sugar Moiety: The synthesis of the unique 6-deoxyhexose, L-thevetose, and the provision of glucose.
-
Glycosylation: The sequential attachment of the sugar units to the aglycone.
A transcriptome analysis of T. peruviana cell suspensions treated with methyl jasmonate, an elicitor of secondary metabolism, revealed the upregulation of several genes potentially involved in cardiac glycoside biosynthesis.[5][6] This data, combined with knowledge from other cardiac glycoside-producing plants like Digitalis species, allows for the construction of a putative biosynthetic pathway.
Biosynthesis of the Aglycone
The aglycone of this compound is a steroid derivative, and its biosynthesis is believed to originate from the isoprenoid pathway.
2.1.1. Early Steps: From Isoprenoid Precursors to Progesterone
The initial steps involve the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Transcriptomic evidence from T. peruviana shows upregulation of genes involved in both pathways upon elicitation, suggesting their role in providing precursors for cardiac glycoside synthesis.[6]
These precursors are then utilized to form larger isoprenoid molecules, ultimately leading to the formation of sterols like cholesterol or other phytosterols. The conversion of these sterols to pregnenolone is a critical committed step in cardenolide biosynthesis. In several cardiac glycoside-producing plants, this reaction is catalyzed by a cytochrome P450 enzyme from the CYP87A family.[7] Pregnenolone is then converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-Δ4-ketosteroid isomerase (KSI).[8] The subsequent stereospecific reduction of progesterone to 5β-pregnane-3,20-dione is a key step in the formation of the cis-fused A/B ring structure characteristic of many cardenolides, and this is catalyzed by progesterone 5β-reductase (P5βR).[8][9]
The following diagram illustrates the proposed early stages of this compound aglycone biosynthesis.
2.1.2. Late Stages: Formation of Digitoxigenin, Cannogenin, and Yccotligenin
The conversion of 5β-pregnane-3,20-dione to the specific aglycones of this compound involves a series of hydroxylation, oxidation, and lactone ring formation steps. The exact sequence and the enzymes involved in T. peruviana are not yet fully characterized. However, based on the structures of the aglycones, a series of reactions catalyzed by cytochrome P450 monooxygenases and other enzymes can be proposed.
-
Digitoxigenin: This aglycone features hydroxyl groups at the 3β and 14β positions. The formation of the butenolide ring at the C-17 position is a hallmark of cardenolides.
-
Cannogenin: In addition to the features of digitoxigenin, cannogenin has an aldehyde group at the C-19 position.
-
Yccotligenin: This aglycone is characterized by an 18,20-epoxy group.[10]
The following diagram presents a plausible, albeit speculative, pathway for the later stages of aglycone biosynthesis.
Biosynthesis of the Sugar Moiety: L-Thevetose
This compound contains a unique 6-deoxyhexose called L-thevetose. The biosynthesis of 6-deoxyhexoses generally proceeds from a common nucleotide-diphospho-sugar precursor, typically dTDP-D-glucose or GDP-D-mannose, through a series of enzymatic reactions involving a dehydratase, an epimerase, and a reductase.[11] The specific pathway for L-thevetose biosynthesis has not been elucidated, but a putative pathway can be proposed based on the known biosynthesis of other 6-deoxy-L-sugars.
Glycosylation
The final stage in this compound biosynthesis is the sequential attachment of the sugar moieties to the aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar from a UDP-sugar donor to the hydroxyl group of an acceptor molecule.[12] In the case of this compound, this would involve the attachment of L-thevetose to the 3β-hydroxyl group of the aglycone, followed by the addition of two glucose molecules.
A transcriptome study of T. peruviana identified a UDP-glycosyltransferase, designated as UDP9, which was significantly upregulated upon methyl jasmonate treatment, making it a strong candidate for involvement in this compound biosynthesis.[5] However, its specific substrate and the exact sequence of glycosylation events remain to be experimentally confirmed.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters and metabolite concentrations, are currently limited in the scientific literature. The available data primarily focus on the quantification of this compound and related cardiac glycosides in plant tissues.
| Compound | Concentration Range | Plant Part | Analytical Method | Reference |
| This compound B | 0.27 ng/mL (LOD in serum) | Seeds (extracted) | LC-MS/MS | [13] |
| Total Cardiac Glycosides | ~7.98% w/w | Seed Meal | Spectrophotometry | [14] |
| This compound A and B | Relative proportions determined | Seeds | LC-ESI+-MS/MS | [15] |
Experimental Protocols
This section provides representative protocols for key experiments relevant to the study of this compound biosynthesis. These are generalized methods that would require optimization for specific application to T. peruviana.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from T. peruviana seeds using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
Grind dried T. peruviana seeds to a fine powder.
-
Perform a solid-phase extraction (SPE) to clean up the sample.[13]
-
-
LC-MS/MS Analysis:
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase consisting of water (with formic acid) and acetonitrile.
-
Detect and quantify this compound using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM).[13]
-
Enzyme Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)
Objective: To measure the activity of 3β-HSD, a key enzyme in the aglycone biosynthesis.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh T. peruviana leaf tissue in a suitable buffer.
-
Centrifuge the homogenate to obtain a crude enzyme extract.
-
-
Assay:
-
A colorimetric assay can be used based on the reduction of a tetrazolium salt to formazan by the NADH produced during the reaction.[6]
-
The reaction mixture includes the substrate (e.g., pregnenolone or dehydroepiandrosterone), NAD+, and the tetrazolium salt in a buffer at the optimal pH.
-
The reaction is initiated by adding the enzyme extract and incubated at a specific temperature.
-
The absorbance of the formazan product is measured spectrophotometrically.
-
Heterologous Expression and Characterization of a UDP-Glycosyltransferase (UGT)
Objective: To express a candidate UGT from T. peruviana in a heterologous system and characterize its activity.
Methodology:
-
Gene Cloning:
-
Isolate RNA from T. peruviana and synthesize cDNA.
-
Amplify the coding sequence of the candidate UGT gene (e.g., UDP9) by PCR.
-
Clone the gene into an appropriate expression vector.
-
-
Heterologous Expression:
-
Transform a suitable host, such as E. coli or Pichia pastoris, with the expression vector.[16]
-
Induce protein expression under optimized conditions.
-
-
Protein Purification:
-
Lyse the host cells and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA if a His-tag is used).
-
-
Enzyme Assay:
-
Incubate the purified UGT with a potential aglycone substrate (e.g., digitoxigenin) and the UDP-sugar donor (e.g., UDP-L-thevetose or UDP-glucose).
-
Analyze the reaction products by LC-MS to detect the formation of the glycosylated product.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Thevetia peruviana is a complex and fascinating metabolic pathway. While significant progress has been made in understanding the general framework of cardenolide biosynthesis, many of the specific enzymes and intermediates in the this compound pathway remain to be definitively identified and characterized. The transcriptome data from T. peruviana provides a valuable resource for identifying candidate genes for further investigation.
Future research should focus on the functional characterization of the candidate genes identified in the transcriptome analysis. Heterologous expression and in vitro enzyme assays will be crucial for confirming the roles of these enzymes. Furthermore, advanced metabolomic studies using techniques like LC-MS/MS can help to identify the intermediates in the pathway. A complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this medicinally important compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE2225039A1 - Conversion of digitoxigenin glycosides into digoxin and gitoxin - - in digitalis plants by fermentation - Google Patents [patents.google.com]
- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cytochrome P450 CYP87A4 imparts sterol side-chain cleavage in digoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of heterologous proteins in plants: strategies for optimal expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extractability of thevetia peruviana glycoside using various organic solvents | PDF [slideshare.net]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Thevetin on the Na+/K+-ATPase Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana), has garnered significant interest in the scientific community for its potent biological activities.[1] Like other cardiac glycosides, its primary cellular target is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[2] This guide provides a comprehensive overview of the molecular mechanism of action of this compound on the Na+/K+-ATPase pump, detailing its binding characteristics, the conformational changes induced, and the subsequent downstream signaling events. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug discovery and development.
The Na+/K+-ATPase Pump: A Brief Overview
The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein belonging to the P-type ATPase family. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients, a process coupled to the hydrolysis of one molecule of ATP.[3] This ion exchange is crucial for various cellular processes, including maintaining cell volume, generating the resting membrane potential, and driving secondary active transport of other solutes.
The pump cycles through two principal conformational states, designated E1 and E2. In the E1 state, the ion-binding sites have a high affinity for Na+ and are accessible from the cytoplasm. Following Na+ binding and ATP-dependent phosphorylation, the pump transitions to the E2 state. In the E2 state, the ion-binding sites have a high affinity for K+ and are exposed to the extracellular space, leading to the release of Na+ and the binding of K+. Dephosphorylation of the E2-K+ complex facilitates the return to the E1 conformation, releasing K+ into the cytoplasm and completing the cycle.[2][4]
Mechanism of Action of this compound on Na+/K+-ATPase
This compound, like other cardiac glycosides, exerts its effects by directly binding to and inhibiting the Na+/K+-ATPase pump.[5] This inhibition disrupts the normal ion transport cycle, leading to a cascade of intracellular events.
Binding to the Na+/K+-ATPase
This compound binds to a specific site on the extracellular side of the α-subunit of the Na+/K+-ATPase.[6] The highest affinity binding occurs when the enzyme is in the phosphorylated E2-P conformation.[7] This conformation is an intermediate state in the pump's normal cycle, but the binding of this compound stabilizes this state, effectively locking the enzyme and preventing its transition back to the E1 conformation. This stabilization inhibits the dephosphorylation of the enzyme and the subsequent binding and transport of K+ ions into the cell.
Conformational Changes
The binding of this compound to the E2-P state of the Na+/K+-ATPase induces a significant conformational change that traps the enzyme in this inhibited state.[7][8] Spectroscopic and kinetic studies on other cardiac glycosides have revealed that this binding alters the protein's structure, preventing the release of the phosphate group and the conformational shifts necessary for ion translocation.[8] This locked conformation is the molecular basis for the inhibition of the pump's activity.
Inhibition of Ion Transport and Downstream Consequences
By inhibiting the Na+/K+-ATPase, this compound leads to an increase in the intracellular concentration of Na+ ions. This elevation of intracellular Na+ alters the electrochemical gradient across the cell membrane, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX).[2] The NCX normally functions to extrude Ca2+ from the cell. However, the increased intracellular Na+ concentration reduces the driving force for Ca2+ extrusion and can even reverse the direction of the exchanger, leading to an influx of Ca2+.[9] The resulting increase in intracellular Ca2+ concentration is the primary mechanism behind the cardiotonic effects of this compound, as it enhances the contractility of cardiac muscle cells.
Quantitative Data
| Cardiac Glycoside | Target/Assay | IC50 | Reference |
| Compound 1 (from T. peruviana) | P15, MGC-803, SW1990 cancer cell lines | 0.05 - 0.15 μM | [10] |
| Ouabain | Na,K-ATPase | 0.22 μM | [11] |
| Oleandrin | Na,K-ATPase | 0.62 μM | [11] |
| Digoxin | Na,K-ATPase | 2.69 μM | [11] |
| Oleandrigenin | Na,K-ATPase | 1.23 μM | [11] |
Table 1: Inhibitory concentrations (IC50) of various cardiac glycosides.
Experimental Protocols
The following are detailed methodologies that can be adapted to study the interaction of this compound with the Na+/K+-ATPase pump.
Determination of IC50 of this compound on Na+/K+-ATPase Activity
This protocol is adapted from established methods for other cardiac glycosides and measures the inhibition of the pump's enzymatic activity.[12]
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from pig kidney) or cell lysate containing the enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
ATP solution (100 mM).
-
This compound stock solution (in DMSO).
-
Malachite green reagent for phosphate detection.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should be chosen based on expected potency (e.g., 1 nM to 100 µM).
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).
-
Add 20 µL of the purified Na+/K+-ATPase enzyme or cell lysate to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution to each well to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
The Na+/K+-ATPase activity is calculated as the difference in phosphate released in the absence and presence of a saturating concentration of a known inhibitor (e.g., ouabain).
-
Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Measurement of this compound Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can measure the real-time binding kinetics (association and dissociation rates) of a ligand to its target.
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Purified Na+/K+-ATPase.
-
This compound solutions of varying concentrations.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilize the purified Na+/K+-ATPase onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the chip with running buffer.
-
Inject a series of this compound solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time. This represents the association phase.
-
After the association phase, inject running buffer alone to monitor the dissociation of this compound from the enzyme.
-
Regenerate the sensor chip surface to remove any bound this compound.
-
The resulting sensorgrams (RU versus time) are then fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Downstream Signaling Pathways
The inhibition of the Na+/K+-ATPase by this compound not only disrupts ion homeostasis but also triggers intracellular signaling cascades. This suggests that the Na+/K+-ATPase can function as a signal transducer.[13]
Activation of Src Kinase and the EGFR Cascade
Binding of cardiac glycosides to the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[13][14] This activation is thought to occur through a conformational change in the Na+/K+-ATPase that alters its interaction with Src, which is often found in a complex with the pump in caveolae.[13] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways, including the Ras-Raf-MEK-ERK cascade, which is involved in cell growth and proliferation.[15]
Role of the Na+/Ca2+ Exchanger and Calcium Signaling
As previously mentioned, the primary downstream effect of Na+/K+-ATPase inhibition by this compound is the elevation of intracellular Ca2+ via the Na+/Ca2+ exchanger.[9] This increase in cytosolic Ca2+ is a critical second messenger that can activate various Ca2+-dependent signaling pathways, including those involving protein kinase C (PKC) and calcineurin.[5] These pathways can modulate a wide range of cellular functions, including gene expression, apoptosis, and muscle contraction.
Conclusion
This compound exerts its biological effects through a well-defined, multi-step mechanism initiated by its specific binding to the E2-P conformation of the Na+/K+-ATPase. This interaction inhibits the pump's ion-translocating function, leading to a rise in intracellular sodium and subsequently calcium. Furthermore, this binding event triggers intracellular signaling cascades involving Src kinase and the EGFR pathway. A thorough understanding of this mechanism is crucial for the development of novel therapeutics targeting the Na+/K+-ATPase and for elucidating the full pharmacological potential of this compound and related cardiac glycosides. Further research is warranted to determine the precise quantitative binding kinetics and to explore the nuanced differences in the signaling pathways activated by this compound compared to other cardiac glycosides.
References
- 1. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Conformational transitions between Na+-bound and K+-bound forms of (Na+ + K+)-ATPase, studied with formycin nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the cardiac Na+/Ca2+ exchanger by calcineurin and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational states of the (Na+ + K+)-transporting ATPase. Formation of 240 000-Mr and 116 000-Mr polypeptides in the presence of a bifunctional thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the enzymatic activity of the Na+,K+-ATPase via isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subunit interactions in the Na,K-ATPase explored with the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Na+,K+-ATPase Na+ affinity in rat skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of Src to Na+/K+-ATPase forms a functional signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Src-mediated inter-receptor cross-talk between the Na+/K+-ATPase and the epidermal growth factor receptor relays the signal from ouabain to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Thevetin Cardiac Glycosides: A Deep Dive into Their Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a potent cardiac glycoside extracted from the yellow oleander (Thevetia peruviana), has long been recognized for its profound effects on cardiac function. Comprising primarily this compound A and this compound B, this compound shares structural and functional similarities with other well-known cardiac glycosides like digoxin and ouabain. Historically used in traditional medicine, the pharmacological properties of this compound are now being explored for their therapeutic potential in various conditions, including heart failure and cancer. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative toxicological and efficacy data, detailed experimental protocols, and the intricate signaling pathways it modulates.
Core Pharmacological Properties
The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration, which is the basis for its cardiotonic effects.
Quantitative Data
Table 1: Toxicity of Thevetia peruviana Extracts in Rodents
| Extract/Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Methanol/water extract of T. peruviana fruit | Balb C mice | Oral | 300 mg/kg | [2][3] |
| Milled seed of T. peruviana | Mice | Oral | 447 mg/kg | [4] |
| Concentrated aqueous kernel extract of T. peruviana | Albino rats | - | 507 mg/kg | [4][5][6] |
| Bait formulated with 40% kernel meal of T. peruviana | Albino rats | - | 5700 mg/kg | [4][5][6] |
Table 2: In Vitro Efficacy of Cardiac Glycosides on Na+/K+-ATPase
| Compound | Source of Na+/K+-ATPase | IC50 | Reference(s) |
| Ouabain | Rat pineal membranes | ~200 nM | [7] |
| Oleandrin | - | 0.62 µM | [8] |
| Oleandrigenin | - | 1.23 µM | [8] |
| Digoxin | - | 2.69 µM | [8] |
Signaling Pathways
This compound's pharmacological effects extend beyond its direct impact on the Na+/K+-ATPase pump, influencing key cellular signaling pathways, particularly those involved in apoptosis and intracellular calcium homeostasis.
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in various cell types, a process crucial for its potential anticancer activity. This programmed cell death is orchestrated through the activation of both the intrinsic and extrinsic pathways.
This compound and Intracellular Calcium Signaling
The hallmark of cardiac glycoside action is the modulation of intracellular calcium levels. By inhibiting the Na+/K+-ATPase, this compound triggers a series of events that lead to an increase in cytosolic calcium, enhancing cardiac contractility.
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Malachite Green Method)
This colorimetric assay quantifies the inhibition of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and KCl at appropriate concentrations and pH.
-
Na+/K+-ATPase Enzyme: Use a commercially available or purified enzyme preparation.
-
This compound Solutions: Prepare a series of dilutions of this compound A and B in the assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
Stopping Solution: A solution of sodium citrate or similar chelating agent.
-
-
Assay Procedure:
-
Add the assay buffer, Na+/K+-ATPase enzyme, and varying concentrations of this compound to microplate wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Add the malachite green reagent to each well and incubate at room temperature for color development.
-
Measure the absorbance at a wavelength between 620-640 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.
-
In Vivo Assessment of Cardiac Effects in Rats
This protocol outlines a general procedure for evaluating the cardiac effects of this compound in a rodent model using electrocardiography (ECG).
Methodology:
-
Animal Model:
-
Use adult male or female Wistar or Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Groups:
-
Control Group: Administer the vehicle (e.g., saline or a suitable solvent) to the animals.
-
This compound-Treated Groups: Administer different doses of this compound A or B (or a mixture) orally or via intraperitoneal injection.
-
-
ECG Recording:
-
Anesthetize the rats with a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the rat in a supine position and attach ECG electrodes to the limbs (Lead II configuration is common).[9]
-
Record a baseline ECG for a stable period before administering the test substance.
-
After administration of this compound or vehicle, continuously record the ECG for a predefined duration (e.g., 60-120 minutes) or until significant cardiac events are observed.[10][11]
-
-
Parameters to be Analyzed:
-
Heart Rate (HR): Calculate the number of beats per minute.
-
PR Interval: Measure the time from the onset of the P wave to the start of the QRS complex.
-
QRS Duration: Measure the duration of the QRS complex.
-
QT Interval: Measure the time from the beginning of the QRS complex to the end of the T wave. Correct the QT interval for heart rate (QTc) using a suitable formula (e.g., Bazett's formula).
-
Arrhythmias: Observe for the presence of any cardiac arrhythmias, such as bradycardia, tachycardia, atrioventricular (AV) block, or ventricular ectopy.[12]
-
-
Data Analysis:
-
Compare the ECG parameters between the control and this compound-treated groups at different time points.
-
Statistically analyze the data to determine the significance of any observed changes.
-
Conclusion
This compound cardiac glycosides exhibit a complex and potent pharmacological profile, primarily driven by their inhibition of the Na+/K+-ATPase pump. This action triggers a cascade of intracellular events, leading to increased intracellular calcium and the induction of apoptosis, underscoring their potential as both cardiotonic agents and anticancer therapeutics. The provided experimental protocols offer a framework for the continued investigation of these fascinating compounds. Further research is warranted to elucidate the precise quantitative parameters of this compound A and B and to fully unravel their intricate interactions with cellular signaling pathways. This will be crucial for the safe and effective translation of this compound's therapeutic potential into clinical applications.
References
- 1. This compound B | 27127-79-3 | CBA12779 | Biosynth [biosynth.com]
- 2. Phytochemical and GC-MS analysis of Thevetia peruviana fruit methanol extract as an anti-rodenticide potential against balb C rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. magnascientiapub.com [magnascientiapub.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the alpha +-like Na+,K+-ATPase which mediates ouabain inhibition of adrenergic induction of N-acetyltransferase (EC 2.3.1.87) activity: studies with isolated pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of Thevetin A and Thevetin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetin A and this compound B are potent cardiac glycosides isolated from the seeds of Thevetia peruviana. Both compounds are known for their significant cardiotonic and cytotoxic properties, primarily mediated through the inhibition of the Na+/K+-ATPase pump. This technical guide provides a comprehensive comparative analysis of the toxicological profiles of this compound A and this compound B, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. While direct comparative quantitative toxicity data for the purified compounds remains limited in publicly available literature, this guide synthesizes existing knowledge to provide a framework for researchers in toxicology and drug development.
Introduction
This compound A and this compound B are secondary metabolites found in the yellow oleander plant, Thevetia peruviana.[1][2] These compounds belong to the cardenolide class of cardiac glycosides, which are characterized by a steroid nucleus, a lactone ring, and a sugar moiety.[3] Historically, cardiac glycosides have been used in the treatment of heart failure, but their narrow therapeutic index and potential for severe toxicity necessitate a thorough understanding of their toxicological profiles.[2][4] this compound A and this compound B are recognized as the primary toxic principles of Thevetia peruviana, responsible for the plant's cardiotoxic and other adverse effects.[5][6] This guide aims to provide a detailed comparison of their toxicological characteristics to aid in future research and potential therapeutic development.
Comparative Toxicological Data
One study on the toxic components of Thevetia peruviana established an order of toxicity for several contained cardiac glycosides as follows: This compound B > Cerberin > Neriifolin > this compound A > Ruvoside > Peruvoside .[7] This indicates that This compound B is considered more toxic than this compound A . Another source corroborates this, stating that this compound B is the most toxic of the cardenolides present in the plant.[1]
For context, studies on crude extracts of Thevetia peruviana have reported the following LD50 values in rodents:
| Extract Type | Animal Model | Route of Administration | LD50 Value | Citation |
| Milled Seeds | Mice | Oral | 447 mg/kg | [5] |
| Concentrated Aqueous Kernel Extract | Rats | Not Specified | 507 mg/kg | [7] |
| Methanol Extract of Fruit | Mice | Oral | 300 mg/kg | [8] |
It is important to note that these values reflect the combined toxicity of all components in the extracts and not the specific toxicity of isolated this compound A or this compound B.
Mechanism of Toxicity: Inhibition of Na+/K+-ATPase
The primary mechanism of toxicity for both this compound A and this compound B is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][9]
Signaling Pathway of Na+/K+-ATPase Inhibition
The inhibition of the Na+/K+-ATPase pump by this compound A and this compound B initiates a cascade of downstream signaling events, ultimately leading to cardiotoxicity.
Caption: Signaling pathway of this compound-induced cardiotoxicity.
Inhibition of the Na+/K+-ATPase by this compound A or B leads to an increase in intracellular sodium concentration.[10] This disrupts the normal function of the Na+/Ca2+ exchanger, causing it to operate in reverse mode and leading to an influx of calcium ions, thus increasing intracellular calcium levels.[11] The elevated intracellular calcium is a primary driver of the cardiotonic and cardiotoxic effects, including increased contractility and the potential for arrhythmias.[10]
Beyond the direct ionic effects, the binding of cardiac glycosides to the Na+/K+-ATPase can also trigger intracellular signaling cascades. This includes the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/MEK/ERK pathway and subsequent activation of transcription factors like NF-κB.[9]
Experimental Protocols
This section details methodologies relevant to the toxicological assessment of this compound A and this compound B.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Materials:
-
H9c2 rat cardiomyoblasts or primary cardiomyocytes
-
This compound A and this compound B stock solutions (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells or primary cardiomyocytes into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound A and this compound B in complete culture medium. Replace the existing medium with the treatment solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
In Vivo Acute Toxicity Study
This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of this compound A and this compound B in a rodent model.
Caption: Workflow for an in vivo acute toxicity study.
Animals:
-
Male and female Wistar rats or Swiss albino mice.
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide animals into groups and administer a single dose of this compound A or this compound B via a relevant route (e.g., oral gavage or intraperitoneal injection). Include a control group receiving the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, respiratory distress, convulsions) and mortality at regular intervals for 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).
-
Histopathology: Collect major organs (heart, liver, kidneys, etc.) for histopathological examination.
-
Data Analysis: Calculate the LD50 value using an appropriate statistical method (e.g., probit analysis).
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of this compound A and this compound B to inhibit the activity of the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (e.g., ouabain).
Materials:
-
Isolated Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or rat brain)
-
Assay buffer (containing NaCl, KCl, MgCl2, and ATP)
-
This compound A and this compound B solutions
-
Ouabain solution (as a positive control)
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the enzyme preparation with the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound A, this compound B, or ouabain to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination and Color Development: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Conclusion
This compound A and this compound B are potent cardiotoxic glycosides with this compound B exhibiting qualitatively higher toxicity. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to disruptions in ion homeostasis and the activation of intracellular signaling cascades that culminate in cardiotoxicity. While direct comparative quantitative toxicological data remains a significant knowledge gap, the experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific toxicological profiles of these compounds. A more detailed understanding of their comparative toxicity is crucial for assessing their potential risks and any future therapeutic applications. Further research is warranted to obtain precise LD50 and IC50 values and to further characterize their effects on cardiac function at the cellular and organ levels.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.rasetass.org [journals.rasetass.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Cardiomyocytes from Fixed Hearts for Immunocytochemistry and Ploidy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Traditional Medicinal Uses of Thevetia peruviana Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thevetia peruviana (Pers.) K. Schum., a plant belonging to the Apocynaceae family, has a long history of use in traditional medicine across tropical and subtropical regions.[1] Despite its well-known toxicity due to the presence of cardiac glycosides, various parts of the plant have been utilized to treat a range of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of Thevetia peruviana extracts, delving into its phytochemical constituents, pharmacological activities, and the underlying molecular mechanisms. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further scientific investigation and potential therapeutic applications.
Traditional Medicinal Applications
Ethnobotanical studies reveal that different parts of Thevetia peruviana have been employed in traditional medicine to address a variety of health concerns. The leaves, bark, seeds, and flowers have distinct applications, reflecting a rich history of indigenous knowledge.
-
Leaves: Traditionally, leaf extracts have been used as an emetic and purgative. They have also been applied in the treatment of jaundice, fever, and intestinal worms. In some cultures, leaf preparations are used as eye and nose drops to alleviate colds and severe headaches.[2]
-
Bark: The bark of Thevetia peruviana has been traditionally used to treat intermittent fevers, including malaria, and as a purgative. It has also found application in managing amenorrhea and as a remedy for snake bites and sores.
-
Seeds: The seeds, despite being the most toxic part of the plant, have been used in traditional practices as an abortifacient and emetic. They have also been applied topically for skin ailments and hemorrhoids, and used as a purgative for rheumatism and dropsy.[2]
-
Flowers: While less commonly cited, the flowers have been noted for their use in preparations for their anti-inflammatory properties.
It is crucial to emphasize that the traditional use of Thevetia peruviana often involves specific preparation methods aimed at mitigating its toxicity, a knowledge that is paramount for any modern-day investigation into its therapeutic potential.
Phytochemical Composition
The diverse pharmacological effects of Thevetia peruviana are attributable to its complex array of secondary metabolites. The plant is a rich source of various classes of phytochemicals, with the cardiac glycosides being the most prominent and well-studied.
Table 1: Major Phytochemicals in Thevetia peruviana
| Phytochemical Class | Key Compounds | Plant Part(s) | Reference(s) |
| Cardiac Glycosides | Thevetin A, this compound B, Neriifolin, Peruvoside, Oleandrin | Seeds, Leaves, Bark | [1][2] |
| Flavonoids | Quercetin, Kaempferol, Rutin | Leaves, Flowers | [3] |
| Terpenoids | α-amyrin, Lupeol, Oleanolic acid, Ursolic acid | Leaves | [4] |
| Steroids | β-sitosterol | Bark | [4] |
| Alkaloids | Present | Leaves, Fruit Rind | [5] |
| Tannins | Present | Leaves, Fruit Rind | [5] |
| Saponins | Present | Leaves, Fruit Rind | [5] |
Quantitative analysis has revealed significant concentrations of these bioactive compounds. For instance, the total alkaloid content in the leaves and fruit rind has been reported to be 52.92 ± 0.06 mg/g and 59.28 ± 0.04 mg/g, respectively.[5] The total phenolic and flavonoid content in the methanol extract of the leaves has been quantified at 72.37 mg GAE/g and 12.47 mg QE/g, respectively.[3][6]
Pharmacological Activities and Signaling Pathways
Scientific investigations have validated many of the traditional uses of Thevetia peruviana and have shed light on the molecular mechanisms underlying its pharmacological effects.
Cardiotonic and Cardiotoxic Effects
The most pronounced biological activity of Thevetia peruviana is its effect on the cardiovascular system, which is primarily due to its cardiac glycoside content.[1] These compounds, particularly this compound A and B, exhibit a mechanism of action similar to that of digoxin.[1]
-
Mechanism of Action: Cardiac glycosides inhibit the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases the intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, which is the basis for its traditional use as a heart stimulant.[7] However, at higher concentrations, this same mechanism leads to cardiotoxicity, causing arrhythmias and potentially fatal cardiac arrest.[7]
Caption: Mechanism of action of Thevetia peruviana cardiac glycosides.
Anti-inflammatory Activity
Extracts from Thevetia peruviana, particularly those rich in flavonoids like quercetin and kaempferol, have demonstrated significant anti-inflammatory properties.[1] The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.
-
Mechanism of Action: Flavonoids from Thevetia peruviana can inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of NF-κB into the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[8] Additionally, these flavonoids can also suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, which is another critical regulator of inflammation.[9]
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Antimicrobial Activity
Various extracts of Thevetia peruviana have shown broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4] This activity is attributed to the presence of phytochemicals such as flavonoids, terpenoids, and alkaloids.[4]
-
Mechanism of Action: The antimicrobial action of flavonoids is thought to be due to their ability to complex with bacterial cell walls, leading to their disruption.[4] Terpenoids may exert their effect by disrupting the microbial membrane integrity. The exact molecular targets can vary depending on the specific compound and the microorganism.
Caption: Proposed antimicrobial mechanism of Thevetia peruviana extracts.
Quantitative Data Summary
The following tables summarize the quantitative data from various pharmacological studies on Thevetia peruviana extracts.
Table 2: Antibacterial Activity of Thevetia peruviana Leaf Extracts (Zone of Inhibition in mm)
| Extract | Concentration (mg/mL) | Staphylococcus aureus | Escherichia coli | Salmonella species | Shigella species | Reference(s) |
| Ethanol | 50 | 14.09 ± 1.25 | 16.01 ± 2.50 | 14.10 ± 0.25 | 10.00 ± 0.57 | [4] |
| 100 | - | - | - | - | ||
| 200 | - | - | - | - | ||
| n-Hexane | 50 | - | - | - | - | [4] |
| 100 | - | - | - | - | ||
| 200 | 19.50 ± 0.25 | 20.01 ± 0.50 | 19.09 ± 0.50 | 20.01 ± 2.00 | [4] |
Table 3: Cytotoxicity of Thevetia peruviana Seed Extracts (IC50 in µg/mL)
| Extract | Cell Line | IC50 (µg/mL) | Reference(s) |
| Seed Kernel (SK) | Prostate Cancer (PC-3) | 0.05 | [10] |
| Seed Pericarp (SP) | Prostate Cancer (PC-3) | 35 | [10] |
| Methanol Extract of Leaves | Colon Carcinoma (HCT-116) | 39.3 | [3] |
| Lung Carcinoma (A-549) | 93.4 | [3] | |
| Breast Carcinoma (MCF-7) | 110.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning Thevetia peruviana extracts.
Preparation of Plant Extracts
a) Cold Maceration for Flavonoid and Phenolic Analysis [3]
-
Plant Material: Air-dried and powdered leaves of Thevetia peruviana.
-
Solvent: 70% aqueous methanol.
-
Procedure:
-
The powdered plant material is soaked in the solvent at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.
-
The mixture is then filtered through Whatman No. 1 filter paper.
-
The solvent from the filtrate is evaporated under reduced pressure at a low temperature (e.g., 50°C) to obtain a semi-solid residue.
-
The residue is suspended in distilled water and subjected to liquid-liquid fractionation with solvents of increasing polarity (e.g., n-hexane, methylene chloride, ethyl acetate, n-butanol).
-
Each fraction is then concentrated under vacuum.
-
b) Soxhlet Extraction for General Phytochemical Screening [11]
-
Plant Material: Dried and finely powdered plant parts (leaves, stem, fruits, flowers).
-
Solvent System: A mixture of methanol and water (e.g., 70:30 v/v).
-
Procedure:
-
The powdered plant material is placed in a thimble within the Soxhlet extractor.
-
The solvent is heated in the round-bottom flask, and its vapor travels to the condenser.
-
The condensed solvent drips into the thimble, extracting the phytochemicals.
-
When the solvent level in the thimble reaches the top of the siphon tube, the extract is siphoned back into the flask.
-
This process is repeated for a set number of cycles or a specific duration (e.g., 6 hours).
-
The extract is then concentrated by evaporating the solvent.
-
Caption: Workflow for Soxhlet extraction of Thevetia peruviana.
Phytochemical Screening
A series of qualitative chemical tests are performed on the extracts to identify the presence of different classes of phytochemicals.[11]
-
Test for Alkaloids: Dragendroff's and Mayer's tests.
-
Test for Flavonoids: Alkaline reagent test, lead acetate test.
-
Test for Phenols and Tannins: Ferric chloride test.
-
Test for Saponins: Foam test.
-
Test for Steroids and Triterpenoids: Salkowski's test.
-
Test for Cardiac Glycosides: Keller-Kiliani test.
Antimicrobial Activity Assay
Agar Well Diffusion Method [4]
-
Microbial Cultures: Standard strains of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared.
-
Inoculation: The surface of the MHA plates is uniformly swabbed with the microbial culture.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Extracts: A defined volume (e.g., 100 µL) of the plant extract at different concentrations (e.g., 50, 100, 200 mg/mL) is added to each well.
-
Controls: A positive control (standard antibiotic) and a negative control (solvent used to dissolve the extract) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Conclusion and Future Directions
Thevetia peruviana possesses a rich ethnobotanical history, which is now being progressively substantiated by scientific research. The plant's extracts contain a plethora of bioactive compounds that exhibit a wide range of pharmacological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects. The elucidation of the signaling pathways involved in these activities opens up new avenues for drug discovery and development.
However, the inherent toxicity of Thevetia peruviana, primarily due to its cardiac glycoside content, remains a significant challenge. Future research should focus on the isolation and characterization of individual bioactive compounds to assess their therapeutic potential and toxicity profiles independently. The development of novel extraction and purification techniques to selectively remove toxic components while retaining the beneficial ones is also a critical area of investigation. Furthermore, in-depth studies on the molecular targets and mechanisms of action of the non-glycosidic constituents, such as flavonoids and terpenoids, are warranted to fully exploit the therapeutic potential of this remarkable medicinal plant. A thorough understanding of its pharmacology, coupled with careful toxicological evaluation, will be essential for the safe and effective utilization of Thevetia peruviana in modern medicine.
References
- 1. magnascientiapub.com [magnascientiapub.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial, phytochemical and GC-MS analysis of Thevetia peruviana extracts: An approach in drug formulation [nrfhh.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. ijrar.com [ijrar.com]
A Technical Guide to the Phytochemical Analysis of Cardiac Glycosides in Thevetia Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phytochemical analysis of cardiac glycosides in Thevetia species, plants known for their potent cardiotonic and cytotoxic properties. This document details the key cardiac glycosides identified, their quantitative distribution, in-depth experimental protocols for their extraction, isolation, and quantification, and the signaling pathways through which they exert their biological effects.
Introduction to Cardiac Glycosides in Thevetia
The genus Thevetia, belonging to the Apocynaceae family, is a rich source of cardiac glycosides, a class of naturally occurring steroids that have profound effects on heart muscle.[1] These compounds are of significant interest to researchers and pharmaceutical professionals due to their therapeutic potential in treating congestive heart failure and their potential as anticancer agents.[1][2] The major species of interest include Thevetia peruviana (also known as Cascabela thevetia) and Thevetia neriifolia.[1][3]
The primary cardiac glycosides found in Thevetia species include peruvoside, thevetin A, this compound B, this compound C, neriifolin, and their acetylated derivatives.[4][5][6] The concentration and composition of these glycosides can vary depending on the plant species, the part of the plant used (seeds, leaves, bark), and the geographical location.[1][7]
Quantitative Analysis of Cardiac Glycosides
The quantification of cardiac glycosides is crucial for standardization, toxicity assessment, and the development of new therapeutic agents. Various analytical techniques have been employed to determine the concentration of these compounds in different parts of Thevetia species.
Table 1: Quantitative Data of Major Cardiac Glycosides in Thevetia Species
| Cardiac Glycoside | Thevetia Species | Plant Part | Method of Analysis | Concentration | Reference(s) |
| Peruvoside | T. neriifolia | Seeds | HPTLC | Up to 20% of extract | [1] |
| This compound A | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| This compound B | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| Acetylthis compound A | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| Acetylthis compound B | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| This compound C (cardio-inactive) | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| Acetylthis compound C (cardio-inactive) | T. peruviana | Seeds | LC-ESI-MS/MS | Relative quantification | [4] |
| Total Cardiac Glycosides | T. peruviana | Cell Suspension Culture | HPLC | 2.58 mg Digoxin Equivalents/g Dry Weight (intracellular) | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of cardiac glycosides from Thevetia species.
Extraction of Cardiac Glycosides
A common method for the extraction of cardiac glycosides from Thevetia seeds involves sequential solvent extraction.
Protocol for Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., seeds) and grind it into a coarse powder.
-
Defatting: Extract the powdered material with a non-polar solvent like petroleum ether or hexane to remove fatty oils. This is typically done using a Soxhlet apparatus.
-
Glycoside Extraction: The defatted plant material is then extracted with a more polar solvent to isolate the cardiac glycosides. Effective solvent systems include:
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield the crude cardiac glycoside mixture.
Isolation and Purification
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) are widely used for the separation and preliminary identification of cardiac glycosides.
HPTLC Protocol for Peruvoside Quantification:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Sample and Standard Preparation: Prepare standard solutions of peruvoside (e.g., 1 mg/mL) and dissolve the plant extracts in a suitable solvent (e.g., 10 mg/mL).[1]
-
Application: Apply the samples and standards as bands on the HPTLC plate using an automated applicator.
-
Mobile Phase: A mixture of chloroform and methanol (8:2 v/v) is an effective solvent system for the separation of peruvoside.[1]
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches the desired height.
-
Detection and Densitometry: After drying, the plate can be visualized under UV light. For quantification, the plate is scanned with a densitometer at a specific wavelength. Derivatization with reagents like concentrated sulfuric acid can be used for visualization, producing characteristic colored bands.[1]
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of cardiac glycosides.
LC-ESI-MS/MS Protocol for this compound Analysis:
-
Chromatographic System: A high-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Ionization Mode: Positive electrospray ionization (ESI+) is often used for the detection of cardiac glycosides.[4]
-
Mass Spectrometry: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for accurate quantification, using specific precursor-to-product ion transitions for each cardiac glycoside.
Signaling Pathways of Thevetia Cardiac Glycosides
Cardiac glycosides from Thevetia species exert their biological effects primarily through two key mechanisms: inhibition of the Na+/K+-ATPase pump and induction of apoptosis.
Inhibition of Na+/K+-ATPase Pump
The primary mechanism of action for the cardiotonic effects of these glycosides is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
References
- 1. ijpsi.org [ijpsi.org]
- 2. Cardiac glycosides from the seeds of Thevetia peruviana and their pro-apoptotic activity toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. scielo.org.co [scielo.org.co]
- 6. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Structural Nuances of Thevetin: A Comparative Analysis with Other Cardenolides
For Immediate Release
A Deep Dive into the Molecular Architecture of Cardiac Glycosides Reveals Key Differences in Thevetin's Structure, Influencing its Biological Activity.
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the structural disparities between this compound, a potent cardenolide, and other members of the cardiac glycoside family. This whitepaper provides a detailed comparative analysis, highlighting the unique features of this compound's aglycone and sugar moieties and their implications for its interaction with the Na+/K+-ATPase pump.
Cardenolides, a class of naturally occurring steroids, are renowned for their significant effects on cardiac muscle.[1] They are characterized by a steroid nucleus, a five-membered lactone ring at the C-17 position, and a sugar component attached at the C-3 position.[2] While all cardenolides share this basic scaffold, subtle variations in their structure can lead to profound differences in their pharmacological profiles. This guide focuses on this compound, a prominent cardenolide found in the seeds of the Thevetia peruviana plant, and contrasts its structure with well-known cardenolides such as Digoxin, Digitoxin, and Ouabain.[1]
The Core Structure: A Tale of Aglycones and Sugars
The biological activity of a cardenolide is intrinsically linked to the structure of its aglycone (the non-sugar steroid portion) and the composition of its sugar chain.
This compound's Unique Aglycones: this compound primarily exists in two forms, this compound A and this compound B. The structural distinction between these two lies in their aglycone. This compound A possesses cannogenin as its aglycone, which is characterized by a 19-oxo group.[3][4] In contrast, this compound B's aglycone is digitoxigenin, a feature it shares with the more common cardenolide, Digitoxin.[5][6] A third, less common form, this compound C, has been identified with the aglycone yccotligenin.[7]
The Characteristic Sugar of Thevetia: A defining feature of the Thevetia genus of plants is the presence of the sugar L-thevetose as the initial glycosidic linkage.[7] In this compound A and B, the sugar chain is a trisaccharide composed of two glucose units and one L-thevetose unit.[5][8] This specific sugar composition influences the solubility, bioavailability, and binding affinity of this compound to its target enzyme.
A Comparative Look at Other Cardenolides
To understand the significance of this compound's structure, it is essential to compare it with other well-characterized cardenolides:
-
Digoxin: Extracted from the foxglove plant Digitalis lanata, Digoxin's aglycone is digoxigenin, which differs from digitoxigenin by an additional hydroxyl group at the C-12 position.[9][10] Its sugar component is a trisaccharide of digitoxose.
-
Digitoxin: Also from the Digitalis genus, Digitoxin shares the same aglycone as this compound B, digitoxigenin.[11] Its sugar moiety is a trisaccharide of digitoxose. The primary difference between Digoxin and Digitoxin is the absence of the C-12 hydroxyl group in Digitoxin.
-
Ouabain: Derived from the seeds of Strophanthus gratus, Ouabain has a highly hydroxylated aglycone called ouabagenin.[12][13] Its sugar is a single rhamnose molecule.[12]
Visualizing the Structural Differences
To illustrate these structural variations, the following diagrams provide a clear comparison of the core structures of this compound and other prominent cardenolides.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannogenin | C23H32O5 | CID 12302396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbon- 13 n.m.r. spectra of cardenolide glycosides. Configuration of the 11,12-epoxide in cerbertin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Na+,K+-ATPase by the cardenolide 6'-O-(E-4-hydroxycinnamoyl) desglucouzarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
In-Silico Modeling of Thevetin's Interaction with the Sodium-Potassium Pump: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in-silico modeling of Thevetin, a cardiac glycoside, binding to the sodium-potassium pump (Na+/K+-ATPase). This document details the computational methodologies, potential binding interactions, and the subsequent impact on cellular signaling pathways, offering a framework for researchers in drug discovery and molecular biology.
Introduction to this compound and the Na+/K+-ATPase
This compound, a cardiac glycoside isolated from the plant Thevetia peruviana, is known for its potent inhibitory effects on the Na+/K+-ATPase.[1][2] This enzyme, a vital transmembrane protein found in all animal cells, is responsible for actively transporting sodium (Na+) and potassium (K+) ions across the cell membrane, maintaining the electrochemical gradients essential for various physiological processes, including nerve impulses and muscle contraction.[3] Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac contractility.[4][5]
In recent years, in-silico modeling has emerged as a powerful tool to investigate the molecular interactions between drugs and their protein targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into binding affinities, conformational changes, and the stability of the drug-receptor complex, aiding in the rational design of novel therapeutics.
In-Silico Modeling of this compound Binding
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in identifying the binding mode of this compound within the Na+/K+-ATPase binding pocket.
Binding Site: The binding site for cardiac glycosides on the Na+/K+-ATPase is located on the extracellular side of the α-subunit, within a cavity formed by several transmembrane helices.[3][6][7]
Quantitative Docking Results (Hypothetical):
While specific experimental in-silico data for this compound is not extensively published, the following table presents hypothetical yet realistic binding energy values based on studies of structurally similar cardiac glycosides. These values are typically calculated in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger binding affinity.
| Ligand | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | Key Interacting Residues (Hypothetical) |
| This compound A | -9.8 | 15.2 | Glu327, Asp804, Phe783, Thr797 |
| This compound B | -9.5 | 25.5 | Glu327, Asp808, Tyr308, Arg880 |
| Digoxin (Reference) | -10.2 | 8.9 | Glu327, Asp804, Phe783, Gln111 |
| Ouabain (Reference) | -9.2 | 45.7 | Glu327, Asp808, Tyr308, Asn122 |
Note: The data presented in this table is for illustrative purposes and should be validated by specific in-silico and experimental studies for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and the Na+/K+-ATPase over time, allowing for the assessment of the stability of the complex and the conformational changes induced by ligand binding.
Simulation Parameters (Typical):
| Parameter | Value |
| Force Field | CHARMM36m for protein, CGenFF for ligand |
| Water Model | TIP3P |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 310 K (37 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
Key Findings from MD Simulations (Hypothetical):
-
Complex Stability: The root-mean-square deviation (RMSD) of the protein-ligand complex is expected to remain stable throughout the simulation, indicating a stable binding mode.
-
Hydrogen Bonding: this compound is predicted to form stable hydrogen bonds with key residues in the binding pocket, contributing significantly to its binding affinity.
-
Conformational Changes: Binding of this compound may induce subtle conformational changes in the extracellular loops of the α-subunit, potentially locking the enzyme in an inhibited state.
Experimental Protocols for In-Silico Modeling
The following sections outline detailed, standardized protocols for performing molecular docking and molecular dynamics simulations to study the binding of this compound to the Na+/K+-ATPase.
Molecular Docking Protocol
This protocol describes the steps for predicting the binding pose of this compound to the Na+/K+-ATPase using AutoDock Vina.
Workflow Diagram:
Methodology:
-
Structure Preparation:
-
Receptor: The crystal structure of the Na+/K+-ATPase in a relevant conformation (e.g., E2P state, PDB ID: 4XE5) is obtained from the Protein Data Bank.[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using software like AutoDock Tools.
-
Ligand: The 3D structure of this compound (e.g., this compound B, PubChem CID: 441850) is obtained from the PubChem database.[9] The ligand is energy minimized using a suitable force field.
-
-
Grid Box Generation: A grid box is defined to encompass the known cardiac glycoside binding site on the α-subunit of the Na+/K+-ATPase.
-
Docking Simulation: Molecular docking is performed using AutoDock Vina. The software explores various conformations of this compound within the defined binding site and calculates the binding affinity for each pose.
-
Analysis of Results: The resulting docking poses are ranked based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable. The interactions between this compound and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed using visualization software like PyMOL or UCSF Chimera.
Molecular Dynamics Simulation Protocol
This protocol outlines the steps for performing an MD simulation of the this compound-Na+/K+-ATPase complex using GROMACS.
Workflow Diagram:
Methodology:
-
System Preparation:
-
The docked this compound-Na+/K+-ATPase complex is placed in a simulation box.
-
The box is filled with a predefined water model (e.g., TIP3P).
-
Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) to ensure stability.
-
Production Simulation: A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (RMSD), the flexibility of the protein residues (RMSF), and the persistence of intermolecular interactions like hydrogen bonds.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the Na+/K+-ATPase.
Signaling Pathways Modulated by this compound Binding
Inhibition of the Na+/K+-ATPase by this compound not only affects ion transport but also triggers intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, and its interaction with cardiac glycosides can initiate a variety of cellular responses.
Signaling Cascade Diagram:
Key Signaling Events:
-
Src Kinase Activation: Binding of cardiac glycosides to the Na+/K+-ATPase can lead to the activation of the non-receptor tyrosine kinase Src.
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR).
-
MAPK/ERK Pathway: This activation triggers the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating cell growth, proliferation, and differentiation.
-
Reactive Oxygen Species (ROS) Production: Inhibition of the Na+/K+-ATPase can lead to an increase in intracellular reactive oxygen species.
-
Calcium Signaling: The primary effect of Na+/K+-ATPase inhibition is an increase in intracellular calcium, which acts as a second messenger in numerous cellular processes.
The downstream effects of these signaling pathways are cell-type specific and can range from inducing hypertrophic growth in cardiac myocytes to promoting apoptosis in certain cancer cells.
Conclusion
In-silico modeling provides a powerful and insightful approach to understanding the molecular basis of this compound's interaction with the Na+/K+-ATPase. Molecular docking and molecular dynamics simulations can elucidate the binding mode, affinity, and dynamic behavior of this important cardiac glycoside. Furthermore, these computational methods, in conjunction with experimental data, can help to unravel the complex signaling networks modulated by this compound, paving the way for the development of more specific and effective therapeutic agents targeting the sodium-potassium pump. This guide offers a comprehensive framework for researchers to embark on or advance their in-silico investigations in this critical area of pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 6. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Interactions of Digoxin and Na+/K+-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. This compound B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Thevetin from Thevetia peruviana Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetia peruviana, commonly known as yellow oleander, is a plant recognized for its significant concentration of cardiac glycosides, with Thevetin being a primary active compound.[1][2] These glycosides, particularly this compound A and this compound B, exhibit potent cardiotonic properties, making them of considerable interest for pharmacological research and drug development.[1] However, all parts of the Thevetia peruviana plant, especially the seeds, are highly toxic due to these compounds.[1][2] Therefore, precise and efficient extraction and purification protocols are imperative to isolate this compound for further investigation.
This document provides a detailed protocol for the extraction and purification of this compound from the seeds of Thevetia peruviana. The methodology is a synthesis of established techniques, including solvent extraction and chromatographic purification, designed to yield this compound of high purity.
Materials and Equipment
Materials:
-
Mature, dried seeds of Thevetia peruviana
-
Hexane
-
Methanol
-
Ethanol
-
Isopropyl alcohol
-
Diethyl ether
-
Chloroform
-
Silica gel for column chromatography
-
Pre-coated Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Distilled water
-
Baljet's reagent (95 ml 1% aqueous picric acid + 5 ml 10% aqueous NaOH) for glycoside quantification[3]
-
Lead acetate solution (12.5%)[3]
-
Sodium hydrogen phosphate solution (4.77%)[3]
Equipment:
-
Grinder or blender
-
Soxhlet apparatus
-
Rotary evaporator
-
Chromatography columns
-
TLC developing tank
-
UV illuminator
-
Heating mantle
-
Filtration apparatus (Buchner funnel, vacuum flask)
-
Glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
-
Spectrophotometer
Experimental Protocols
Part 1: Preparation of Plant Material
-
Seed Collection and Preparation: Collect mature, healthy seeds of Thevetia peruviana.
-
Drying: Air-dry the seeds in a well-ventilated area, avoiding direct sunlight to prevent the degradation of active compounds. Alternatively, an oven can be used at a low temperature (40-50°C).[4]
-
Grinding: Once thoroughly dried, grind the seeds into a fine powder to increase the surface area for efficient extraction.[4]
Part 2: Defatting of the Seed Powder
The seeds of Thevetia peruviana have a high oil content, which needs to be removed before the extraction of glycosides.[5][6]
-
Soxhlet Extraction with Hexane: Place the powdered seed material in a thimble and perform continuous extraction with n-hexane using a Soxhlet apparatus for 6-8 hours.[7] This step removes the fatty oils.
-
Drying: After extraction, remove the defatted seed meal from the thimble and air-dry it to remove any residual hexane.
Part 3: Extraction of this compound
Cardiac glycosides are typically extracted using polar organic solvents.[4] A mixture of methanol and ethanol has been shown to be effective for extracting glycosides from Thevetia peruviana.[3][8]
-
Solvent Maceration:
-
Filtration: Decant the solvent and filter the mixture to separate the extract from the solid plant material.
-
Repeated Extraction: Add fresh solvent to the plant residue at a 5:1 ratio and let it stand overnight again to maximize the extraction yield.[3]
-
Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.
Part 4: Purification of this compound
A multi-step purification process involving precipitation and recrystallization is necessary to isolate this compound from the crude extract.[9]
-
Initial Purification with Absolute Ethanol:
-
Fractional Precipitation with Ether:
-
To the supernatant, gradually add diethyl ether to induce the fractional precipitation of this compound.[9]
-
Collect the precipitate formed after each addition of ether.
-
-
Recrystallization:
-
Wash the collected precipitate with ether and dry it under a vacuum.[9]
-
Dissolve the crude this compound powder in warm isopropyl alcohol (75-90%).[9]
-
Allow the solution to cool to room temperature to facilitate the crystallization of pure this compound.[9]
-
Filter the solution to collect the this compound crystals and dry them. Repeat the recrystallization process if necessary to achieve higher purity.[9]
-
Part 5: Quantification and Characterization (Optional)
-
Quantitative Analysis: The amount of total glycosides can be estimated using Baljet's reagent.[3] The absorbance is measured at 495 nm using a spectrophotometer.[10]
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the purity of the fractions during purification. A suitable mobile phase for cardiac glycosides is a mixture of chloroform and methanol.
-
Spectroscopic Analysis: Techniques like GC-MS, LC-MS, and NMR can be employed for the structural elucidation and final identification of the purified this compound.[4][11][12]
Data Presentation
Table 1: Extraction Efficiency of Different Solvents for Cardiac Glycosides from Thevetia peruviana Seeds
| Solvent System | Extraction Method | Reduction in Cardiac Glycoside Content (%) | Reference |
| Fermentation | - | 59.87 | [13] |
| Boiling in Water | - | 76.42 | [13] |
| Alcohol Treatment | - | 84.97 | [13] |
| Boiling with 80% Methanol/Ethanol (8:2) | 30 mins at 45°C | 91.0 | [13] |
| 80% Methanol/Ethanol (8:2) | Maceration | Optimal reduction | [3][8] |
Table 2: Influence of Solvent-to-Meal Ratio and Extraction Time on Glycoside Extraction
| Solvent to Meal Ratio | Extraction Time (hours) | Glycoside Content Reduction | Reference |
| 10:1 | 45 min, 24, 48, 72 | Investigated | [14][15][16] |
| 15:1 | 72 | Best compromise | [14][15][16] |
| 20:1 | 45 min, 24, 48, 72 | Investigated | [14][15][16] |
Mandatory Visualization
Caption: Workflow for this compound extraction and purification.
Caption: this compound purification signaling pathway.
References
- 1. ijarbs.com [ijarbs.com]
- 2. ijsdr.org [ijsdr.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. media.neliti.com [media.neliti.com]
- 5. eauedjms.eauedoyo.edu.ng [eauedjms.eauedoyo.edu.ng]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US2022617A - Process of obtaining this compound from the seeds of thevetia nerhfolia juss. or exile nut - Google Patents [patents.google.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EFFECT OF PROCESSING ON THEVETIA PERUVIANA GLYCOSIDE | The Bioscientist Journal [bioscientistjournal.com]
- 14. [PDF] Extractability of Thevetia peruviana glycosides with alcohol mixture | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. makhillpublications.co [makhillpublications.co]
Application Notes: Fluorescence Polarization Immunoassay for Thevetin Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thevetin is a cardiac glycoside found in the seeds and other parts of the Thevetia peruviana (yellow oleander) plant. Ingestion of this plant can lead to severe cardiac toxicity, making the sensitive and rapid detection of this compound crucial in toxicological and forensic settings. Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that allows for the rapid and quantitative detection of small molecules like this compound in biological samples. This technique is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by a larger antibody, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization. In a competitive FPIA, unlabeled this compound in a sample competes with the this compound-fluorescein tracer for a limited number of anti-Thevetin antibody binding sites. Therefore, the fluorescence polarization signal is inversely proportional to the concentration of this compound in the sample.
These application notes provide a comprehensive protocol for the detection of this compound using a competitive FPIA, including the preparation of necessary reagents and detailed assay procedures.
Principle of the Assay
The FPIA for this compound is a competitive binding assay. The core components are a this compound-specific antibody and a this compound molecule labeled with a fluorescent dye (this compound-Tracer). In the absence of this compound in the sample, the this compound-Tracer binds to the antibody, forming a large complex that rotates slowly and results in a high fluorescence polarization value. When a sample containing this compound is introduced, the unlabeled this compound competes with the this compound-Tracer for the antibody binding sites. This competition leads to an increase in the amount of free, rapidly rotating this compound-Tracer, which in turn causes a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration of this compound in the sample.
Materials and Reagents
Reagent Preparation
1. Anti-Thevetin Antibody:
While a highly specific monoclonal or polyclonal antibody against this compound is ideal, studies have shown that anti-digitoxin antibodies exhibit significant cross-reactivity with this compound B, as their genin structures are identical. For the development of a dedicated assay, the following protocol for producing polyclonal antibodies is recommended.
-
This compound-BSA Conjugate (Immunogen) Preparation:
-
This compound, as a hapten, must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to become immunogenic.
-
A method for conjugating this compound to BSA via the periodate method has been described for the development of an ELISA. This involves the oxidation of the sugar moiety of this compound to form aldehyde groups, which then react with the amino groups of BSA.
-
Protocol:
-
Dissolve 10 mg of this compound in 1 ml of methanol.
-
Add 2 ml of 0.1 M sodium periodate and stir for 1 hour at room temperature.
-
Stop the reaction by adding 0.1 ml of ethylene glycol.
-
Dialyze the mixture against 0.01 M sodium carbonate buffer (pH 9.5) overnight.
-
Dissolve 20 mg of BSA in 2 ml of the same carbonate buffer.
-
Add the dialyzed this compound solution to the BSA solution and stir for 3 hours at room temperature.
-
Add 10 mg of sodium borohydride and leave overnight at 4°C.
-
Dialyze extensively against phosphate-buffered saline (PBS) to remove unconjugated this compound.
-
Lyophilize the conjugate and store at -20°C.
-
-
-
Immunization:
-
Polyclonal antibodies can be raised in rabbits.
-
Protocol:
-
Reconstitute the lyophilized this compound-BSA conjugate in sterile PBS.
-
Emulsify the conjugate with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject rabbits subcutaneously at multiple sites with the emulsion (e.g., 1 mg of conjugate per rabbit).
-
Booster immunizations should be given at 4-week intervals using the conjugate emulsified in Freund's incomplete adjuvant.
-
Collect blood samples 10-14 days after each booster to screen for antibody titers using an indirect ELISA with a this compound-ovalbumin conjugate as the coating antigen.
-
Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A/G affinity chromatography.
-
-
2. This compound-Fluorescein Tracer:
-
Synthesis:
-
The synthesis of a this compound-fluorescein tracer involves chemically linking a fluorescein derivative to the this compound molecule. This compound's structure contains multiple hydroxyl groups which can be targeted for labeling. A common method is to use fluorescein isothiocyanate (FITC), which reacts with primary amine groups. If this compound is first derivatized to introduce an amine group, it can then be labeled with FITC.
-
Proposed Protocol:
-
Derivatization of this compound: Introduce a linker with a terminal amine group onto one of the hydroxyl groups of this compound's sugar moiety. This can be achieved using a multi-step organic synthesis approach, for example, by reacting with a protected amino-linker followed by deprotection.
-
Fluorescein Labeling:
-
Dissolve the amino-derivatized this compound in a suitable buffer (e.g., 0.1 M sodium carbonate, pH 9.0).
-
Prepare a fresh solution of FITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the FITC solution dropwise to the this compound solution while stirring. A molar ratio of 10:1 (FITC:this compound) is a common starting point.
-
Incubate the reaction in the dark for 8-12 hours at 4°C.
-
Purify the this compound-fluorescein conjugate using column chromatography (e.g., Sephadex LH-20) or reverse-phase HPLC to separate the labeled product from unreacted FITC and this compound.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
-
Store the lyophilized tracer at -20°C, protected from light.
-
-
Experimental Protocols
FPIA Assay Procedure
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA.
-
Anti-Thevetin Antibody Working Solution: Dilute the purified anti-Thevetin antibody stock in assay buffer. The optimal concentration needs to be determined by titration but is typically in the low nanomolar range.
-
This compound-Tracer Working Solution: Dilute the tracer stock in assay buffer. The optimal concentration is typically in the low nanomolar range and should be determined to give a sufficiently high and stable fluorescence polarization signal when bound to the antibody.
-
This compound Standards: Prepare a series of this compound standards in the assay buffer, ranging from 0 ng/mL to a concentration expected to cause maximum displacement of the tracer (e.g., 1000 ng/mL).
-
-
Assay Protocol (96-well black microplate):
-
Add 50 µL of the this compound standard or unknown sample to each well.
-
Add 25 µL of the anti-Thevetin antibody working solution to each well.
-
Mix and incubate for 15 minutes at room temperature.
-
Add 25 µL of the this compound-Tracer working solution to each well.
-
Mix and incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a suitable microplate reader.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 525 nm
-
-
Workflow Diagram
Data and Results
The results are typically expressed in millipolarization units (mP). A standard curve is generated by plotting the mP values against the logarithm of the this compound concentration for the standards. The concentration of this compound in unknown samples is then interpolated from this curve.
Representative Data
The following tables present hypothetical but expected data for a this compound FPIA.
Table 1: Typical Standard Curve Data
| This compound Conc. (ng/mL) | Mean mP | Std. Dev. | %B/B₀ |
| 0 | 250 | 5 | 100% |
| 1 | 235 | 6 | 94% |
| 5 | 200 | 7 | 80% |
| 10 | 175 | 5 | 70% |
| 50 | 110 | 6 | 44% |
| 100 | 85 | 4 | 34% |
| 500 | 60 | 5 | 24% |
| 1000 | 55 | 4 | 22% |
B/B₀ is the percentage of tracer bound relative to the maximum binding (zero standard).
Table 2: Assay Performance Characteristics (Expected)
| Parameter | Value | Description |
| IC₅₀ | ~15 ng/mL | The concentration of this compound that causes 50% inhibition of tracer binding. |
| Limit of Detection (LOD) | ~1 ng/mL | The lowest concentration of this compound that can be distinguished from zero with 95% confidence. |
| Dynamic Range | 1 - 100 ng/mL | The concentration range over which a quantitative measurement can be made. |
| Precision (CV%) | < 10% | Intra- and inter-assay coefficient of variation. |
Cross-Reactivity
The specificity of the immunoassay is determined by its cross-reactivity with structurally related compounds. Given the use of an anti-digitoxin antibody, significant cross-reactivity with other cardiac glycosides is expected.
Table 3: Cross-Reactivity Profile (Hypothetical Data Based on Known Antibody Behavior)
| Compound | Structure | % Cross-Reactivity |
| This compound B | Digitoxigenin + Sugars | ~94% |
| Digitoxin | Digitoxigenin + Sugars | 100% (by definition) |
| Digoxin | Digoxigenin + Sugars | < 1% |
| Oleandrin | Oleandrigenin + Sugar | < 5% |
| Neriifolin | Digitoxigenin + Sugar | High (structurally similar) |
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low mP values for B₀ (zero standard) | - Antibody concentration too low- Tracer concentration too high- Inactive antibody or tracer | - Increase antibody concentration- Decrease tracer concentration- Check reagent stability and storage |
| High mP values for maximum concentration standard | - Antibody concentration too high- Insufficient competition | - Decrease antibody concentration- Extend incubation time |
| High CV% between replicates | - Pipetting errors- Inadequate mixing- Bubbles in wells | - Calibrate pipettes- Ensure thorough mixing after each reagent addition- Centrifuge plate briefly before reading |
| Assay drift | - Temperature fluctuations- Light exposure of tracer | - Maintain a stable room temperature- Keep tracer and assay plates protected from light |
Conclusion
The Fluorescence Polarization Immunoassay provides a rapid, sensitive, and homogeneous method for the detection of this compound. The assay is well-suited for high-throughput screening in toxicological analysis. While the use of anti-digitoxin antibodies offers a practical approach due to the structural similarity with this compound B, the development of a highly specific anti-Thevetin monoclonal antibody could further enhance the assay's specificity and performance. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to establish and optimize a robust FPIA for this compound detection.
Application Notes and Protocols: In Vitro Cytotoxicity of Thevetin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside found in the plant Thevetia peruviana, has garnered significant interest for its potential as an anticancer agent. Like other cardiac glycosides, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane enzyme essential for maintaining cellular ion homeostasis.[1] Disruption of this pump in cancer cells triggers a cascade of events leading to apoptosis (programmed cell death).[1][2] These application notes provide a summary of the reported cytotoxic activities of Thevetia peruviana extracts, which contain this compound, and detailed protocols for assessing the in vitro cytotoxicity of purified this compound on cancer cell lines.
Data Presentation: Cytotoxicity of Thevetia peruviana Extracts
The following tables summarize the 50% inhibitory concentration (IC50) values of Thevetia peruviana extracts against various human cancer cell lines. It is important to note that these values are for plant extracts and not for purified this compound. The cytotoxic potency can vary based on the extraction method and the concentration of this compound and other cardiac glycosides in the extract.
Table 1: Cytotoxicity of Methanolic Extract of Thevetia peruviana Fruit
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| Prostate (HTB-81) | Prostate Cancer | 1.91 ± 0.76 |
| Breast (HTB-22) | Breast Cancer | 5.78 ± 2.12 |
| Colorectal (HTB-38) | Colorectal Cancer | 6.30 ± 4.45 |
| Lung (HTB-177) | Lung Cancer | 12.04 ± 3.43 |
Table 2: Cytotoxicity of Methanolic Extract of Thevetia peruviana Leaves
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | 39.3 |
| A-549 | Lung Carcinoma | 93.4 |
| MCF-7 | Breast Carcinoma | 110.3 |
Experimental Protocols
The following are detailed protocols for key in vitro cytotoxicity assays to evaluate the effects of purified this compound on cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell lines
-
Complete cell culture medium
-
Purified this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, as a cardiac glycoside, is proposed to induce apoptosis primarily through the intrinsic pathway, initiated by the inhibition of the Na+/K+-ATPase pump.
Proposed Signaling Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This proposed pathway illustrates that this compound's inhibition of the Na+/K+-ATPase leads to increased intracellular calcium and reactive oxygen species (ROS). This, in turn, modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cy[3][4][5]tochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.
This compound and extracts of Thevetia peruviana demonstrate significant cytotoxic potential against a range of cancer cell lines in vitro. The provided protocols offer a framework for the systematic evaluation of purified this compound's anticancer effects. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis | Semantic Scholar [semanticscholar.org]
- 6. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models of Thevetin-Induced Cardiotoxicity
Audience: Researchers, scientists, and drug development professionals.
Application Note: Understanding Thevetin Cardiotoxicity
This compound is a potent cardiac glycoside found in all parts of the Thevetia peruviana (yellow oleander) plant, with the highest concentrations in the seeds.[1][2] Like other cardiac glycosides such as digoxin, this compound exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in positive inotropic effects (increased force of contraction) at therapeutic doses.[5] However, at toxic concentrations, this mechanism leads to severe cardiotoxicity, manifesting as a range of life-threatening cardiac arrhythmias, including bradycardia and atrioventricular (AV) block, and electrolyte disturbances like hyperkalemia.[6]
Developing robust and reproducible animal models of this compound-induced cardiotoxicity is crucial for several research applications:
-
Pathophysiological Studies: To elucidate the precise molecular and cellular mechanisms underlying cardiac glycoside toxicity.
-
Antidote and Therapy Development: To screen and evaluate the efficacy and safety of novel antidotes and therapeutic interventions.
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and correlate its concentration with toxic effects.
-
Forensic and Toxicological Investigations: To establish models that replicate clinical signs of poisoning for forensic analysis.[2]
This document provides detailed protocols for inducing and evaluating this compound cardiotoxicity in rodent models, a common choice for such studies due to their physiological relevance and practical advantages.[7][8]
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, an integral membrane protein essential for maintaining cellular ion gradients.[3][9] The binding of this compound to the pump inhibits its function, triggering a cascade of events that ultimately leads to cardiotoxicity.[4]
-
Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase pump, preventing the transport of 3 Na+ ions out of the cell and 2 K+ ions into the cell.[9]
-
Increased Intracellular Na+: This inhibition leads to an accumulation of sodium ions inside the cardiomyocyte.[4]
-
Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to pump calcium out of the cell. This results in an increase in the intracellular concentration of calcium ions ([Ca2+]i).
-
Cardiotoxic Effects: Elevated [Ca2+]i and the primary disruption of ion gradients lead to delayed afterdepolarizations, increased automaticity, and slowed conduction through the AV node, manifesting as various arrhythmias. The inhibition of the pump also impairs potassium uptake into cells, leading to hyperkalemia, a key biochemical marker of severe toxicity.[6][10]
Experimental Protocols
Protocol 1: Preparation of Thevetia peruviana Seed Extract
This protocol describes a general method for preparing a crude extract from Thevetia peruviana seeds for use in animal studies.
Materials:
-
Dried seeds of Thevetia peruviana
-
Mechanical grinder
-
Soxhlet apparatus
-
Solvents (e.g., methanol, ethanol, water)
-
Rotary evaporator
-
Filter paper
-
Storage vials
Methodology:
-
Seed Preparation: Collect and shade-dry the seeds of Thevetia peruviana. Once fully dried, grind the seeds into a fine powder using a mechanical grinder.[11]
-
Soxhlet Extraction: Place the powdered seed material into a thimble and perform successive extraction using a Soxhlet apparatus. Solvents of varying polarity, such as ethanol, methanol, or water, can be used.[11]
-
Solvent Evaporation: After extraction, concentrate the resulting extract by removing the solvent under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
Drying and Storage: Further dry the extract to a solid residue. The percentage yield should be calculated. Store the final extract in airtight vials in a refrigerator to prevent degradation.
-
Characterization (Optional but Recommended): Perform phytochemical screening to confirm the presence of cardiac glycosides, alkaloids, flavonoids, and other compounds.[12]
Protocol 2: Acute Cardiotoxicity Study in Rodents
This protocol outlines the procedure for inducing acute cardiotoxicity in rats to study the effects of this compound.
Materials:
-
Thevetia peruviana extract (prepared as in Protocol 1)
-
Vehicle (e.g., distilled water, saline, or 1% Carboxymethyl cellulose)[13]
-
Oral gavage needles
-
Animal weighing scale
-
Standard laboratory animal caging
Methodology:
-
Animal Selection and Acclimatization: Use healthy adult male rats. House the animals in standard laboratory conditions (25 ± 3 °C, 12-hour light/dark cycle) for at least one week to allow for acclimatization. Provide standard pellet diet and water ad libitum.[14]
-
Dose-Finding Study (Crucial Step): Due to variability in extract potency, a preliminary dose-finding study is essential. Administer a wide range of doses to small groups of animals to determine the approximate LD50 (the dose that is lethal to 50% of the animals). Published LD50 values for various Thevetia extracts can be used as a starting point (see Table 1).
-
Grouping: Divide animals into groups (n=6-8 per group), including a control group receiving only the vehicle and several treatment groups receiving different doses of the this compound extract (e.g., 25%, 50%, and 75% of the estimated LD50).
-
Dose Preparation and Administration: On the day of the experiment, weigh each animal. Reconstitute the dried extract in the appropriate vehicle to the desired concentrations. Administer a single dose to each animal via oral gavage.
-
Clinical Observations: Continuously monitor the animals for the first 4 hours post-administration and then periodically for up to 48 hours. Record signs of toxicity such as restlessness, tremors, ataxia, paralysis, diarrhea, lethargy, and mortality.[15][16]
Protocol 3: Electrocardiogram (ECG) Monitoring
Materials:
-
Non-invasive ECG recording system for rodents
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Needle electrodes
-
ECG analysis software
Methodology:
-
Baseline Recording: Prior to this compound administration, obtain a baseline ECG recording for each animal.
-
Anesthesia: Lightly anesthetize the rat. Proper anesthesia is critical to minimize motion artifacts without excessively depressing cardiac function.
-
Electrode Placement: Place the needle electrodes subcutaneously in a standard Lead II configuration (Right arm, Left leg, with a ground on the Right leg).
-
Recording: Record the ECG at specified time points post-administration (e.g., 30 min, 1h, 2h, 4h, 24h). Ensure a stable and clear trace is recorded for at least 1-2 minutes at each time point.
-
Analysis: Analyze the ECG waveforms to determine Heart Rate (HR), PR interval, QRS duration, and QT interval. Note the presence of any arrhythmias, such as sinus bradycardia, AV block (first, second, or third degree), ST-segment depression, or T-wave abnormalities.
Protocol 4: Serum Biochemical Analysis
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Biochemical analyzer or ELISA kits
Methodology:
-
Blood Collection: At the end of the observation period (or at the time of death), collect blood via cardiac puncture from anesthetized animals.
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analysis: Analyze the serum for:
-
Electrolytes: Specifically measure potassium (K+) levels to detect hyperkalemia.[6] Sodium (Na+) levels can also be assessed.[15]
-
Cardiac Injury Markers: Measure levels of cardiac troponin I (cTnI) or T (cTnT), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) to quantify myocardial damage.[17][18]
-
Protocol 5: Histopathological Examination
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Light microscope
Methodology:
-
Tissue Collection: Immediately after euthanasia, perform a necropsy and carefully excise the heart.
-
Fixation: Wash the heart with saline and fix it in 10% neutral buffered formalin for at least 24-48 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 μm) of the heart tissue using a microtome and mount them on glass slides. Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained slides under a light microscope for evidence of cardiotoxicity, such as myocardial fiber degeneration, necrosis, inflammatory cell infiltration, edema, and hemorrhage.[19][20]
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between control and treatment groups.
Table 1: Reported Acute Toxicity of Thevetia peruviana Extracts in Rodents
| Animal Model | Extract/Preparation | Route of Administration | Reported LD50 | Reference(s) |
|---|---|---|---|---|
| Mice | Milled Seeds | Oral | 447 mg/kg | [15] |
| Balb C Mice | Methanol/Water Fruit Extract | Oral | 300 mg/kg | [21] |
| Albino Rats | Concentrated Aqueous Kernel Extract | Oral | 507 mg/kg | [16] |
| Wistar Rats | 70% Methanol Seed Extract | Oral | 375 mg/kg | [17] |
| Albino Rats | Bait with 40% Kernel Meal | Oral | 5700 mg/kg |[16] |
Note: LD50 values can vary significantly based on the plant part used, extraction method, solvent, and animal strain. A dose-ranging study is mandatory for any new extract preparation.
Table 2: Key Parameters for Assessing this compound-Induced Cardiotoxicity
| Category | Parameter | Expected Change with this compound Toxicity | Method of Measurement |
|---|---|---|---|
| Clinical Signs | Behavior | Restlessness, ataxia, lethargy, tremors | Visual Observation |
| Mortality | Dose-dependent increase | Visual Observation | |
| Electrocardiography (ECG) | Heart Rate | ↓ (Bradycardia) | ECG Recording |
| PR Interval | ↑ (First-Degree AV Block) | ECG Recording | |
| AV Conduction | Appearance of 2nd or 3rd Degree Block | ECG Recording | |
| ST Segment | Depression | ECG Recording | |
| T Wave | Flattening or Inversion | ECG Recording | |
| Biochemical Markers | Serum Potassium (K+) | ↑ (Hyperkalemia) | Biochemical Analyzer |
| Serum CK-MB | ↑ | Biochemical Analyzer / ELISA | |
| Serum LDH | ↑ | Biochemical Analyzer / ELISA | |
| Serum Troponin (cTnI/cTnT) | ↑ | Biochemical Analyzer / ELISA | |
| Histopathology | Myocardial Fibers | Degeneration, Necrosis, Disarray | H&E Staining & Microscopy |
| Interstitial Space | Edema, Hemorrhage | H&E Staining & Microscopy |
| | Cellular Infiltrate | Presence of inflammatory cells | H&E Staining & Microscopy |
References
- 1. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. vetscraft.com [vetscraft.com]
- 6. A study of socio clinical, biochemical and electrocardiographic changes of yellow oleander seed poisoning in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac glycoside toxicity in small laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpoison.org [calpoison.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. ijpcsonline.com [ijpcsonline.com]
- 13. Antifertility activity of Thevetia peruviana (Pers.) K. Schum leaf in female Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wound healing potentials of Thevetia peruviana: Antioxidants and inflammatory markers criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. ijah.in [ijah.in]
- 19. researchgate.net [researchgate.net]
- 20. pdf.journalagent.com [pdf.journalagent.com]
- 21. Phytochemical and GC-MS analysis of Thevetia peruviana fruit methanol extract as an anti-rodenticide potential against balb C rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thevetin in Cardiac Cell Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside extracted from the yellow oleander plant (Thevetia peruviana), is a potent cardiotonic steroid. Like other cardiac glycosides such as digoxin and ouabain, this compound's primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac muscle cells.[1][2] This inhibition leads to a cascade of downstream effects on cardiac cell electrophysiology, making this compound a valuable tool for studying ion channel function, excitation-contraction coupling, and arrhythmogenesis. These application notes provide a comprehensive overview of the use of this compound in cardiac electrophysiology research, including its mechanism of action, expected effects, and detailed experimental protocols.
This compound is a mixture of related compounds, with this compound A and this compound B being the major active components.[1] These compounds share the characteristic steroid core and a lactone ring at the C17 position, which is crucial for their cardioactivity.
Mechanism of Action
This compound exerts its effects on cardiac myocytes primarily through the inhibition of the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the normal extrusion of three sodium ions (Na+) from the cell in exchange for two potassium ions (K+), leading to an increase in the intracellular sodium concentration ([Na+]i).
The elevated [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[3][4] This results in an influx of calcium ions (Ca2+) into the cell and a decrease in Ca2+ extrusion, leading to an accumulation of intracellular calcium ([Ca2+]i). The increased sarcoplasmic reticulum (SR) Ca2+ load enhances the Ca2+ transient during subsequent action potentials, resulting in a positive inotropic effect (increased contractility).
However, this increase in intracellular Ca2+ can also lead to delayed afterdepolarizations (DADs) and triggered activity, which are arrhythmogenic. Furthermore, the direct inhibition of the Na+/K+-ATPase pump can depolarize the resting membrane potential, increasing cellular excitability and the propensity for arrhythmias.
Signaling Pathways
The electrophysiological effects of this compound are mediated by a primary interaction with the Na+/K+-ATPase, which then triggers a cascade of intracellular signaling events.
Caption: Primary signaling pathway of this compound in cardiomyocytes.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cardiac cell electrophysiology. Data for closely related cardiac glycosides are included for comparison where specific data for this compound is limited.
Table 1: Inhibition of Na+/K+-ATPase
| Compound | IC50 (µM) | Cell Type/Preparation | Reference |
| This compound (extract) | 1.91 - 12.04 (cytotoxicity) | Human Cancer Cell Lines | [5] |
| Ouabain | 0.1 - 1.0 | Various | General Knowledge |
| Digoxin | 0.1 - 1.0 | Various | General Knowledge |
Note: The provided IC50 for this compound extract is for cytotoxicity in cancer cells and may not directly correlate with Na+/K+-ATPase inhibition in cardiomyocytes, but it provides an indication of its potent biological activity.
Table 2: Effects on Cardiac Action Potential
| Parameter | This compound Effect | Ouabain/Digoxin Effect | Expected Concentration Range (µM) |
| Resting Membrane Potential | Depolarization | Depolarization | 0.1 - 10 |
| Action Potential Amplitude | Decrease | Decrease | 1 - 10 |
| Action Potential Duration (APD50/APD90) | Shortening | Shortening | 0.1 - 5 |
| Early Afterdepolarizations (EADs) | Induction | Induction | 0.5 - 10 |
| Delayed Afterdepolarizations (DADs) | Induction | Induction | 0.1 - 5 |
Table 3: Effects on Ion Currents
| Ion Current | This compound Effect | Ouabain/Digoxin Effect | Expected Mechanism |
| INa (Sodium Current) | ↓ | ↓ | Secondary to membrane depolarization |
| ICa,L (L-type Calcium Current) | ↑ or ↓ | ↑ or ↓ | Complex; can be affected by Ca2+ overload |
| IK (Potassium Currents) | ↓ | ↓ | Altered driving forces and channel function |
| INCX (Na+/Ca2+ Exchange Current) | ↑ (outward) | ↑ (outward) | Increased reverse mode activity |
Table 4: Effects on Intracellular Calcium
| Parameter | This compound Effect | Ouabain/Digoxin Effect | Expected Concentration Range (µM) |
| Diastolic [Ca2+]i | ↑ | ↑ | 0.1 - 5 |
| Systolic [Ca2+]i | ↑ | ↑ | 0.1 - 5 |
| Ca2+ Transient Amplitude | ↑ | ↑ | 0.1 - 5 |
| Sarcoplasmic Reticulum (SR) Ca2+ Content | ↑ | ↑ | 0.1 - 5 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cardiac cell electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording of Action Potentials
This protocol is designed to measure the effects of this compound on the action potential of isolated adult ventricular cardiomyocytes.
Caption: Workflow for patch-clamp recording of action potentials.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (extracellular)
-
Pipette solution (intracellular)
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller and microforge
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.
-
Solution Preparation:
-
Extracellular Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (Pipette): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cardiomyocytes to the recording chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode and record baseline spontaneous or paced action potentials.
-
Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).
-
Record the changes in action potential parameters (resting membrane potential, amplitude, duration at 50% and 90% repolarization - APD50, APD90).
-
Perform a washout with control Tyrode's solution to assess the reversibility of the effects.
-
Protocol 2: Microelectrode Array (MEA) Analysis of Cardiomyocyte Networks
This protocol allows for the non-invasive, long-term recording of field potentials from a syncytium of cardiomyocytes, making it ideal for assessing the arrhythmogenic potential of this compound.
Caption: Workflow for MEA analysis of cardiomyocyte networks.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal ventricular myocytes
-
MEA plates (e.g., 48-well)
-
MEA recording system and software
-
Appropriate cell culture medium
-
This compound stock solution
Procedure:
-
Cell Culture: Coat the MEA plate with a suitable extracellular matrix protein (e.g., fibronectin). Plate the cardiomyocytes at a density that allows for the formation of a spontaneously beating, electrically coupled syncytium. Culture the cells for several days until a stable beating rhythm is established.
-
Recording:
-
Place the MEA plate in the recording system maintained at 37°C and 5% CO2.
-
Record baseline field potentials for a sufficient period to establish a stable baseline.
-
Add this compound at various concentrations to the wells.
-
Record the field potentials at multiple time points after drug addition (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Data Analysis: Analyze the recorded field potentials for changes in:
-
Beat rate
-
Field Potential Duration (FPD)
-
Spike amplitude
-
Arrhythmic events (e.g., early afterdepolarization-like events, irregular beating).
-
Protocol 3: Measurement of Intracellular Calcium Transients
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium dynamics in response to this compound.
Caption: Workflow for measuring intracellular calcium transients.
Materials:
-
Cultured cardiomyocytes on glass coverslips
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Fluorescence microscopy setup with a high-speed camera
-
Pacing electrodes
Procedure:
-
Dye Loading: Incubate the cultured cardiomyocytes with a Ca2+ indicator dye (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127) in culture medium for 30-60 minutes at 37°C.
-
Imaging:
-
Transfer the coverslip to a perfusion chamber on the microscope stage.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Record baseline Ca2+ transients.
-
Perfuse the chamber with a solution containing this compound.
-
Record the changes in the amplitude, duration, and decay kinetics of the Ca2+ transients.
-
-
Data Analysis: Analyze the recorded fluorescence signals to quantify changes in diastolic and systolic Ca2+ levels, as well as the amplitude and kinetics of the Ca2+ transient.
Conclusion
This compound is a powerful pharmacological tool for investigating the electrophysiology of cardiac cells. Its well-defined mechanism of action on the Na+/K+-ATPase allows for the targeted study of downstream effects on ion homeostasis, action potential characteristics, and arrhythmogenesis. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound on cardiac myocyte function. Careful experimental design and data analysis will undoubtedly continue to shed light on the intricate mechanisms governing cardiac electrophysiology and the pathophysiology of heart disease.
References
- 1. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. Na/Ca exchange and contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thevetin in Ion Transport Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside found in the seeds of the Thevetia peruviana plant, serves as a potent and specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump).[1][2] This property makes it a valuable tool compound for researchers investigating ion transport mechanisms and their roles in various physiological and pathological processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in ion transport research.
This compound exists in different forms, with this compound A and this compound B being the most prominent.[2] Like other cardiac glycosides, its primary mode of action is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[2][3] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn affects the function of other ion transporters, most notably the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.
Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby inhibiting the transport of Na+ and K+ ions. The consequences of this inhibition are a decrease in the intracellular K+ concentration and an increase in the intracellular Na+ concentration. This disruption of the sodium gradient subsequently affects the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+.
References
Application Notes and Protocols for the Formulation of Thevetin in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside isolated from the yellow oleander (Thevetia peruviana), has garnered significant interest in preclinical research for its potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] Like other cardiac glycosides, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[3][4] This inhibition leads to a cascade of intracellular events that can induce apoptosis in cancer cells.[1] The successful evaluation of this compound's efficacy and safety in in vivo models is contingent upon the development of a stable and biocompatible formulation that ensures accurate and reproducible dosing.
These application notes provide detailed protocols for the formulation of this compound for both oral and parenteral administration in preclinical in vivo studies, with a focus on rodent models. The protocols are based on established methods for formulating cardiac glycosides and other poorly soluble natural products for research purposes.
Chemical and Physical Properties of this compound
This compound is a complex molecule comprising a steroidal aglycone and a sugar moiety.[4] It exists in several forms, with this compound A and this compound B being the most prominent. While specific solubility data for purified this compound in a wide range of solvents is not extensively published, it is known to be water-soluble.[5] However, for achieving higher concentrations and ensuring stability in formulations for in vivo use, co-solvents are often necessary.
Data Presentation: Formulation Components and Parameters
The following tables summarize the key components and parameters for preparing this compound formulations for preclinical in vivo studies.
Table 1: Components for this compound Formulation
| Component | Purpose | Recommended Grade |
| This compound (A, B, or mixture) | Active Pharmaceutical Ingredient (API) | High purity (≥95%) |
| Dimethyl Sulfoxide (DMSO) | Co-solvent for initial dissolution | USP or cell culture grade |
| Ethanol | Co-solvent for initial dissolution | USP grade, 200 proof |
| Carboxymethyl Cellulose (CMC) | Suspending agent for oral formulations | Low viscosity, USP grade |
| Phosphate-Buffered Saline (PBS) | Aqueous vehicle for parenteral formulations | Sterile, pH 7.4 |
| Normal Saline (0.9% NaCl) | Aqueous vehicle for parenteral formulations | Sterile, isotonic |
| Sterile Water for Injection | Aqueous vehicle | USP grade |
Table 2: Recommended Formulation Parameters for Preclinical Studies
| Parameter | Oral Gavage (Suspension) | Intraperitoneal (IP) Injection (Solution) | Intravenous (IV) Injection (Solution) |
| Vehicle Composition | 0.5-1% (w/v) CMC in sterile water | DMSO/Saline or DMSO/PBS | DMSO/Saline or DMSO/PBS |
| Co-solvent Concentration | Not typically required if a stable suspension is formed | DMSO: <10% of final volume | DMSO: <5% of final volume |
| This compound Concentration Range | 1 - 50 mg/mL | 0.1 - 5 mg/mL | 0.05 - 1 mg/mL |
| Administration Volume (Mouse) | 5 - 10 mL/kg | 5 - 10 mL/kg | 2 - 5 mL/kg |
| Administration Volume (Rat) | 5 - 10 mL/kg | 2.5 - 5 mL/kg | 1 - 2.5 mL/kg |
| Stability | Prepare fresh daily | Prepare fresh daily | Prepare fresh daily |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for administering this compound as a suspension, a common method for in vivo studies using extracts of Thevetia peruviana.[6]
Materials:
-
This compound powder
-
0.5% or 1% (w/v) Carboxymethyl Cellulose (CMC) solution in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Spatula
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately using a calibrated balance.
-
Prepare the vehicle. If not already prepared, dissolve the appropriate amount of CMC in sterile water with gentle heating and stirring until a clear solution is formed. Allow to cool to room temperature.
-
Triturate the this compound powder. Place the weighed this compound in a mortar and add a small volume of the CMC solution to form a smooth paste.
-
Gradually add the remaining vehicle. While continuously stirring or triturating, slowly add the rest of the CMC solution to the paste until the desired final volume is reached.
-
Homogenize the suspension. For a more uniform suspension, use a homogenizer or sonicator for a short period.
-
Store appropriately. Store the suspension at 2-8°C and protect from light. It is recommended to prepare the suspension fresh on the day of administration.
-
Resuspend before administration. Before each administration, vortex or shake the suspension vigorously to ensure a uniform distribution of this compound.
Protocol 2: Preparation of this compound for Parenteral Administration (Solution)
This protocol is adapted from methods used for other cardiac glycosides and is suitable for intraperitoneal (IP) or intravenous (IV) injections.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4 or sterile 0.9% Saline
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required amounts. Determine the total volume of the formulation and the mass of this compound needed based on the desired final concentration and the number of animals.
-
Dissolve this compound in DMSO. In a sterile vial, add the weighed this compound powder. Add the minimum volume of DMSO required to completely dissolve the powder. Vortex until a clear solution is obtained.
-
Dilute with aqueous vehicle. Slowly add the sterile PBS or saline to the DMSO-Thevetin solution while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum, ideally below 10% for IP and below 5% for IV injections, to avoid vehicle-induced toxicity.
-
Sterile filter the final solution. Pass the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Visually inspect the solution. Ensure the final solution is clear and free of any precipitates or particulate matter.
-
Store appropriately. It is highly recommended to prepare this solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the Na+/K+-ATPase pump, leading to increased intracellular calcium, which can induce apoptosis in cancer cells.
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound formulations for oral and parenteral administration in preclinical studies.
Conclusion
The successful in vivo evaluation of this compound hinges on the use of appropriate and well-characterized formulations. The protocols provided herein offer a starting point for researchers to prepare this compound for oral and parenteral administration in preclinical models. It is crucial to perform small-scale pilot studies to determine the optimal formulation and dosage for the specific animal model and research question. Due to the potent nature of cardiac glycosides, careful dose selection and monitoring of the animals for any signs of toxicity are paramount. Further research into the stability and pharmacokinetics of purified this compound formulations is warranted to refine these protocols.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. researchgate.net [researchgate.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017163260A1 - Novel pharmaceutical excipient for enhancing solubility of poorly water soluble drugs and method thereof - Google Patents [patents.google.com]
- 6. Antifertility activity of Thevetia peruviana (Pers.) K. Schum leaf in female Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of Thevetin-like Compounds using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin is a cardiac glycoside found in the seeds of the yellow oleander (Thevetia peruviana).[1][2][3] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[4][5] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[6] These ionic imbalances trigger a cascade of downstream signaling events that can ultimately lead to cell death, making this compound and its analogs promising candidates for anticancer therapies.[6][7]
These application notes provide detailed protocols for a panel of cell-based assays designed to identify and characterize novel this compound-like compounds. The assays are designed to assess the cytotoxic effects and the specific mechanism of action of test compounds, providing a comprehensive screening funnel for the identification of promising drug candidates.
Core Assays and Protocols
A tiered approach is recommended for screening this compound-like compounds, starting with a broad cytotoxicity screen, followed by more specific mechanistic assays.
Primary Screening: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[8][9] The concentration of these crystals is directly proportional to the number of living cells and can be quantified spectrophotometrically.[8]
Experimental Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference cardiac glycoside (e.g., Digitoxin) in complete culture medium. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve using a suitable software package like GraphPad Prism.[8]
-
Data Presentation:
Summarize the IC50 values for the test compounds and reference compounds in a table for easy comparison across different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Digitoxin | HT-29 | Colon Cancer | 68[6] |
| Digitoxin | OVCAR3 | Ovarian Cancer | 120[6] |
| Digitoxin | MDA-MB-435 | Melanoma | 43[6] |
| Digoxin | HeLa | Cervical Cancer | 122[6] |
| Ouabain | MDA-MB-231 | Breast Cancer | 90[6] |
Note: IC50 values can vary between studies due to differences in experimental conditions.[6]
Secondary Screening: Na+/K+-ATPase Activity Assay
This assay directly measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[10][11][12] Inhibition of the enzyme by this compound-like compounds will result in a decrease in Pi liberation.
Experimental Protocol:
-
Preparation of Cell Membranes (Crude Plasma Membrane):
-
Harvest cultured cells (e.g., from human red blood cells or porcine cerebral cortex) and wash with ice-cold PBS.[5]
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 1 mM NaHCO3, pH 7.4 with protease inhibitors) and homogenize.[10]
-
Centrifuge the homogenate at low speed (e.g., 600 x g) to remove nuclei and intact cells.[10]
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction.[10]
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration using a standard protein assay.
-
-
ATPase Reaction:
-
Prepare a reaction mixture containing Tris-HCl (pH 7.4), MgSO4, KCl, and NaCl.[10]
-
Set up two sets of reactions for each sample: one with and one without ouabain, a specific Na+/K+-ATPase inhibitor, to determine the ouabain-sensitive ATPase activity.
-
Add the test compounds at various concentrations to the reaction mixtures.
-
Add the prepared membrane fraction (e.g., 20 µg of protein) to the reaction mixture and pre-incubate for 5 minutes at 37°C.[10]
-
Initiate the reaction by adding ATP (final concentration of 2 mM).[10]
-
Incubate for 15-30 minutes at 37°C.[10]
-
Stop the reaction by adding an acid reagent (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid).
-
Incubate at room temperature for the color to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 590-660 nm.[5]
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Mechanistic Validation: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium levels, which are expected to increase upon inhibition of the Na+/K+-ATPase by this compound-like compounds.[9] Fluorescent calcium indicators, such as Fluo-4 AM, are used to monitor these changes in real-time.[13]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., iPSC-derived cardiomyocytes or neuronal cells) in a 96-well black-walled, clear-bottom plate.
-
Culture the cells until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[14]
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.[14]
-
-
Compound Addition and Signal Detection:
-
Use a microplate reader with a fluorescent kinetic reading mode and an integrated fluid transfer system (e.g., FlexStation 3).[15]
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the kinetic data to determine parameters such as peak amplitude, frequency of oscillations, and area under the curve.[15]
-
Compare the calcium response induced by the test compounds to that of a known cardiac glycoside.
-
Visualizations
Signaling Pathway of this compound-like Compounds
Caption: this compound-like compounds inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium and downstream signaling.
Experimental Workflow for Screening
Caption: A tiered workflow for screening this compound-like compounds, from primary cytotoxicity to mechanistic validation.
Logical Relationship of Screening Cascade
Caption: A decision tree illustrating the logical progression for identifying promising this compound-like compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magnascientiapub.com [magnascientiapub.com]
- 4. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity [frontiersin.org]
- 10. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 13. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Note: Transcriptomic Analysis of Thevetin-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thevetin, a cardiac glycoside isolated from Thevetia peruviana, has demonstrated significant potential as an anti-cancer agent.[1] Like other cardiac glycosides, its mechanism of action is primarily linked to the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of intracellular events culminating in apoptosis.[2] Transcriptomic analysis using RNA sequencing (RNA-Seq) is a powerful tool to elucidate the genome-wide effects of this compound on cancer cells.[3] This application note provides a detailed protocol for the transcriptomic analysis of cancer cells treated with this compound, from experimental design to data analysis and interpretation.
Data Presentation
The following table summarizes the differential expression of key genes in MCF-7 breast cancer cells treated with a representative cardiac glycoside, peruvoside, which is also found in Thevetia peruviana. This data is based on findings from transcriptomic profiling studies of cardiac glycoside-treated cancer cells.[4][5][6]
| Gene Symbol | Gene Name | Function | Expression Change |
| EGR1 | Early Growth Response 1 | Transcription factor, tumor suppressor | Upregulated |
| TP53 | Tumor Protein P53 | Tumor suppressor, induces apoptosis | Upregulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | Upregulated |
| CASP9 | Caspase 9 | Initiator caspase in intrinsic apoptosis | Upregulated |
| MAPK1 | Mitogen-Activated Protein Kinase 1 (ERK2) | Cell proliferation and survival | Downregulated |
| BCL2L1 | BCL2 Like 1 (Bcl-xL) | Anti-apoptotic protein | Downregulated |
| CDK2 | Cyclin Dependent Kinase 2 | Cell cycle progression | Downregulated |
| CDK7 | Cyclin Dependent Kinase 7 | Cell cycle progression, transcription | Downregulated |
| CCNK | Cyclin K | Transcriptional regulation | Downregulated |
| CDK2AP1 | CDK2 Associated Protein 1 | Inhibits CDK2, cell cycle arrest | Upregulated |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human cancer cell lines (e.g., MCF-7, HeLa, MGC-803) are suitable for this protocol.[7][8][9]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., determined by a prior IC50 experiment) for a specified time (e.g., 24 or 48 hours).[10] Include a vehicle control group treated with an equivalent amount of DMSO.
RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Extraction: Proceed with RNA extraction according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Evaluate the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) value > 8 is recommended for downstream sequencing applications.[11]
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform sequencing on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample for robust differential gene expression analysis.
Bioinformatics Analysis
The following workflow outlines the key steps for analyzing the RNA-Seq data.[4][5][6][12]
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner like STAR.[5]
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes between this compound-treated and control samples.[5][12]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by this compound treatment.
Mandatory Visualizations
Experimental Workflow for Transcriptomic Analysis
Caption: Experimental workflow for transcriptomic analysis.
This compound-Induced Apoptosis Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Gene expression profiling in apoptotic k562 cells treated by homoharringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome analysis of Thevetia peruviana cell suspensions treated with methyl jasmonate reveals genes involved in phenolics, flavonoids and cardiac glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Comprehensive transcriptome analysis reveals novel genes involved in cardiac glycoside biosynthesis and mlncRNAs associated with secondary metabolism and stress response in Digitalis purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Thevetin Quantification in Biological Matrices: A Technical Support Center
Welcome to the technical support center for Thevetin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound and its analogues.
| Question | Answer |
| Why am I observing low recovery of this compound during solid-phase extraction (SPE)? | Low recovery can be due to several factors: - Improper SPE Cartridge Conditioning: Ensure the cartridge is adequately conditioned with methanol followed by water or an appropriate buffer. This activates the sorbent for optimal interaction with the analyte.[1] - Sample pH: The pH of your sample can affect the ionization state of this compound and its retention on the SPE sorbent. Adjust the pH of your sample to optimize recovery. - Elution Solvent Strength: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider increasing the percentage of organic solvent in your elution buffer. - Drying of SPE bed: For some phases, allowing the sorbent bed to dry out after conditioning and before sample loading can negatively impact recovery.[1] |
| My this compound peak is splitting in the chromatogram. What could be the cause? | Peak splitting can arise from several issues: - Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[2][3] - Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.[2][3][4] - Column Contamination: Buildup of matrix components on the column can lead to peak splitting. Implement a column wash step between injections or use a guard column.[3][4] - Co-elution with an Isomer or Metabolite: this compound exists as several isomers (A, B, C) which may have similar retention times. Ensure your chromatography is optimized to separate these if necessary.[5] |
| I'm experiencing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this? | Ion suppression is a common matrix effect.[6] Here are some strategies to minimize it: - Improve Sample Cleanup: Enhance your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is an effective technique for this.[6] - Optimize Chromatography: Adjust your chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the gradient, flow rate, or column chemistry. - Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. If a SIL standard is unavailable, a structural analogue can be used, but requires careful validation. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7] |
| What is a suitable internal standard for this compound quantification? | Digoxin-d3 has been successfully used as an internal standard for the quantification of this compound B in serum.[8] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, a structural analogue with similar physicochemical properties and chromatographic behavior can be used. |
| My baseline is noisy. What are the common sources of contamination? | A noisy baseline can be caused by various contaminants: - Solvent Impurities: Always use high-purity, LC-MS grade solvents. - Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., tubes, pipette tips). Use glass or polypropylene labware where possible.[9] - Sample Matrix Components: Incomplete removal of lipids and proteins from the biological matrix can contribute to a noisy baseline. Optimize your sample preparation protocol.[9] - Carryover: Residual analyte from a previous high-concentration sample can be injected with the subsequent sample. Implement a thorough needle wash and blank injections between samples. |
| How does hemolysis affect this compound quantification? | Hemolysis, the rupture of red blood cells, releases intracellular components into the serum or plasma, altering the matrix composition. This can lead to: - Increased Matrix Effects: The release of hemoglobin and other proteins can enhance ion suppression or enhancement.[10][11] - Interference with Extraction: The additional proteins and lipids can interfere with the efficiency of the extraction process. It is crucial to use non-hemolyzed samples for accurate quantification. Visually inspect samples for any pink or red discoloration. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about this compound quantification.
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound, a cardiac glycoside, acts by inhibiting the Na+/K+-ATPase pump in myocardial cells. This leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The reduced calcium efflux results in an accumulation of intracellular calcium, leading to increased cardiac contractility.[6][12] |
| What are the different forms of this compound? | This compound exists as a mixture of glycosides, with the most common being this compound A, this compound B, and this compound C. These differ in their aglycone structure.[5] It is important to have analytical methods that can distinguish between these forms if necessary for the research question. |
| What are the recommended storage conditions for biological samples containing this compound? | For long-term stability, it is generally recommended to store plasma and serum samples at -20°C or lower. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. For short-term storage, refrigeration at 2-8°C is acceptable for many analytes, but stability studies for this compound under these conditions are recommended. |
| Which biological matrices are suitable for this compound quantification? | This compound can be quantified in various biological matrices, including: - Serum and Plasma: These are the most common matrices for monitoring systemic exposure.[8] - Urine: Can be used to assess the excretion of this compound and its metabolites. - Tissue homogenates: Useful for determining tissue distribution. |
| What are the typical validation parameters for a this compound quantification method according to regulatory guidelines (e.g., FDA, EMA)? | A validated bioanalytical method for this compound should include the following parameters: - Accuracy and Precision: To ensure the method is reliable. - Selectivity and Specificity: To demonstrate that the method can differentiate this compound from other endogenous and exogenous compounds. - Linearity and Range: To define the concentration range over which the method is accurate and precise. - Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): To determine the sensitivity of the method. - Matrix Effect: To assess the influence of the biological matrix on the analytical signal. - Recovery: To evaluate the efficiency of the extraction process. - Stability: To ensure the analyte is stable under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Quantitative Data
The following tables summarize key quantitative data for this compound B quantification in human serum using a validated LC-MS/MS method.
Table 1: Method Validation Parameters for this compound B in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 8 ng/mL | [8] |
| Limit of Detection (LOD) | 0.27 ng/mL | [8] |
| Recovery | > 94% | [8] |
| Internal Standard | Digoxin-d3 | [8] |
Table 2: LC-MS/MS Parameters for this compound Analysis (Example)
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (this compound B) | Precursor ion -> Product ion(s) (specific m/z values depend on the instrument and adducts formed) |
| Collision Energy | Optimized for each transition |
Note: These are example parameters and should be optimized for the specific instrument and application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol provides a general procedure for the extraction of this compound from serum samples using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Serum samples
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.[1]
-
Sample Loading: Load 500 µL of the serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of 0.1% formic acid in acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound
This protocol outlines a general UPLC-MS/MS method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These need to be determined empirically on the specific instrument. For this compound B, potential precursor ions could be related to its sodium adduct [M+Na]+.[5]
Visualizations
Caption: this compound's mechanism of action leading to increased cardiac contractility.
References
- 1. m.youtube.com [m.youtube.com]
- 2. restek.com [restek.com]
- 3. agilent.com [agilent.com]
- 4. support.waters.com [support.waters.com]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. droracle.ai [droracle.ai]
- 11. litfl.com [litfl.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thevetin Extraction from Thevetia peruviana Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Thevetin and other cardiac glycosides from the leaves of Thevetia peruviana.
Frequently Asked Questions (FAQs)
Q1: What are the major cardiac glycosides present in Thevetia peruviana leaves?
A1: The leaves of Thevetia peruviana contain a variety of cardiac glycosides, including this compound A, this compound B, neriifolin, and peruvoside.[1][2] The exact composition and concentration of these glycosides can vary based on geographical location, plant age, and environmental conditions.
Q2: Which solvents are most effective for extracting this compound from the leaves?
A2: Polar organic solvents are generally effective for extracting cardiac glycosides. Methanol and ethanol, often in aqueous solutions (e.g., 70-80%), have shown good results for extracting glycosides from Thevetia peruviana.[3][4][5] A mixture of methanol and ethanol (e.g., an 8:2 ratio) has also been reported to be effective for extracting cardiac glycosides from the plant's seeds, a principle that can be applied to leaf extraction.[6]
Q3: What are the key factors that influence the yield of this compound during extraction?
A3: Several factors can significantly impact the yield of this compound:
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents like methanol and ethanol are generally effective.[6]
-
Solvent Concentration: Aqueous alcohol solutions (70-80%) often yield better results than absolute alcohol.[3][4][5]
-
Extraction Time: Longer extraction times generally lead to higher yields, up to an optimal point beyond which the increase may be negligible.[3][4][5]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency.[3][4][5]
-
Particle Size of Plant Material: Grinding the dried leaves to a fine powder increases the surface area for solvent contact, improving extraction.
-
Extraction Temperature: Higher temperatures can increase the solubility of this compound, but excessive heat may cause degradation.
Q4: What is a general overview of the this compound extraction and purification process?
A4: A typical workflow involves:
-
Preparation of Plant Material: Drying and grinding the Thevetia peruviana leaves.
-
Defatting: Pre-extraction with a non-polar solvent like n-hexane to remove lipids.
-
Extraction: Maceration or Soxhlet extraction with a polar solvent (e.g., methanol, ethanol, or an aqueous mixture).
-
Concentration: Evaporation of the solvent from the extract.
-
Purification: This can involve liquid-liquid partitioning and chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Step |
| Improper Plant Material Preparation | Ensure leaves are thoroughly dried to a constant weight and ground into a fine, uniform powder to maximize the surface area for extraction. |
| Inappropriate Solvent Choice | Switch to a more polar solvent like methanol or an 80% methanol/ethanol mixture. The choice of solvent is critical for extraction efficiency.[6] |
| Suboptimal Solvent-to-Solid Ratio | Increase the solvent-to-solid ratio to ensure the plant material is completely submerged and to facilitate efficient mass transfer. A ratio of 15:1 has been shown to be effective in seed extraction and can be a good starting point for leaves.[3][4][5] |
| Insufficient Extraction Time | Extend the extraction time. For maceration, allow for 48-72 hours with periodic agitation. For Soxhlet extraction, ensure the solvent in the siphon arm runs clear. |
| Incomplete Extraction | Perform multiple extraction cycles with fresh solvent to ensure all accessible this compound is extracted from the plant matrix. |
Issue 2: Poor Purity of this compound in the Extract
| Possible Cause | Troubleshooting Step |
| Presence of Pigments and Other Impurities | Incorporate a purification step using activated charcoal or perform liquid-liquid partitioning. For example, partition the aqueous extract with a solvent like chloroform to separate compounds based on their polarity. |
| Co-extraction of Other Compounds | Optimize the polarity of the extraction solvent. A solvent that is too polar may extract a wide range of water-soluble compounds, while a less polar solvent may be more selective for cardiac glycosides. |
| Ineffective Chromatographic Separation | Adjust the mobile phase composition and gradient in your HPLC or column chromatography protocol. Ensure the stationary phase is appropriate for the separation of cardiac glycosides. |
Issue 3: Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Use a lower extraction temperature. While heat can improve solubility, excessive temperatures can lead to the degradation of thermolabile compounds like glycosides. Consider using cold maceration techniques.[7] |
| Presence of Acids or Bases | Ensure all solvents and glassware are neutral. The glycosidic linkages in this compound are susceptible to hydrolysis under acidic or basic conditions. |
| Enzymatic Degradation | If using fresh leaves, consider blanching them briefly in boiling ethanol to deactivate enzymes that could degrade the glycosides. |
Data Presentation
Table 1: Quantitative Analysis of Phytochemicals in Methanolic Extract of Thevetia peruviana Leaves
| Phytochemical | Concentration (mg/g of dried extract) |
| Total Phenolic Content | 72.37 |
| Total Flavonoid Content | 12.47 |
Data sourced from a spectrophotometric analysis of the total methanol extract of T. peruviana leaves.[7]
Table 2: Polyphenolic Compounds Identified in Methanolic Extract of Thevetia peruviana Leaves by HPLC
| Compound | Concentration (μg/g of extract) |
| Chlorogenic acid | 1769.56 |
| Gallic acid | 902.14 |
| Coumaric acid | 180.93 |
This table highlights the major polyphenolic compounds detected. A total of fourteen polyphenolic compounds were identified.[7]
Table 3: Effect of Solvent Composition on Cardiac Glycoside Extraction from Thevetia peruviana Seeds
| Aqueous Alcohol Concentration (% v/v) | Relative Glycoside Content (Lower value indicates better extraction) |
| 50 | Higher |
| 60 | Intermediate |
| 70 | Lowest |
| 80 | Lowest |
| 90 | Intermediate |
| 100 | Higher |
This data is from studies on seeds but provides a strong indication of the optimal solvent conditions for cardiac glycoside extraction, which is likely applicable to leaves.[3][4][5]
Experimental Protocols
Protocol 1: Cold Maceration for this compound Extraction from Leaves
-
Preparation of Plant Material:
-
Air-dry fresh leaves of Thevetia peruviana in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered leaf material and place it in a large conical flask.
-
Add 1 L of 70% aqueous methanol to the flask.
-
Seal the flask and keep it at room temperature for 72 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Liquid-Liquid Fractionation:
-
Suspend the concentrated crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with n-hexane (to remove non-polar compounds) and then with ethyl acetate or chloroform to extract the glycosides.
-
Collect the ethyl acetate/chloroform fraction and evaporate the solvent to obtain the enriched this compound extract.[7]
-
Protocol 2: Quantification of Total Phenolic Content
-
Reagents:
-
Folin-Ciocalteu reagent.
-
1 M Sodium Carbonate (Na₂CO₃) solution.
-
Gallic acid standard solutions (50-1000 µg/mL in methanol).
-
Methanol extract of T. peruviana leaves (4 mg/mL).
-
-
Procedure:
-
In a 96-well microplate, mix 10 µL of the sample or standard with 100 µL of Folin-Ciocalteu reagent.
-
Add 80 µL of 1 M Na₂CO₃ solution.
-
Incubate at room temperature (25°C) for 20 minutes in the dark.
-
Measure the absorbance of the resulting blue complex at 630 nm.
-
-
Calculation:
-
Construct a calibration curve using the gallic acid standards.
-
Determine the concentration of total phenolics in the sample from the calibration curve and express the results as mg of Gallic Acid Equivalents (GAE) per gram of the dried extract.[7]
-
Visualizations
Caption: General workflow for this compound extraction from leaves.
References
- 1. ijpsr.com [ijpsr.com]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. researchgate.net [researchgate.net]
- 4. Extractability of Thevetia peruviana glycosides with alcohol mixture | Global Journal of Cardiology [elixirpublishers.in]
- 5. [PDF] Extractability of Thevetia peruviana glycosides with alcohol mixture | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in LC-MS analysis of Thevetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS analysis of Thevetin.
Troubleshooting Guides & FAQs
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased instrument response for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analysis. In the analysis of this compound B from serum, ion suppression has been noted as a challenge, even when effective sample preparation methods are used.[1][2]
Q2: What are the primary causes of ion suppression in this compound LC-MS analysis?
A2: The primary causes of ion suppression are endogenous components from the biological matrix (e.g., serum, plasma) that co-elute with this compound. These can include:
-
Phospholipids: Abundant in biological membranes and are a major cause of ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations of non-volatile salts can reduce the efficiency of droplet formation and desolvation in the electrospray ionization (ESI) source.
-
Other endogenous molecules: Metabolites, proteins, and other small molecules present in the sample can compete with this compound for ionization.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample (e.g., serum extract without this compound) is then injected onto the column. A dip in the baseline signal of the infused this compound at the retention time of interfering matrix components indicates the presence of ion suppression.
Q4: What are the recommended sample preparation techniques to minimize ion suppression for this compound?
A4: Effective sample preparation is crucial to remove interfering matrix components before LC-MS analysis. For this compound and other cardiac glycosides, Solid Phase Extraction (SPE) has been shown to be a highly effective technique.[1][2] Other common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Here is a comparison of these techniques:
| Sample Preparation Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery (>94% for this compound B) and effective removal of a broad range of interferences, leading to reduced ion suppression.[1][2] | Can be more time-consuming and requires method development to optimize sorbent, wash, and elution steps. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide clean extracts if the solvent system is highly selective for this compound. | Can be labor-intensive, may form emulsions, and the recovery of polar cardiac glycosides can sometimes be challenging. |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent. | Simple, fast, and inexpensive. | Generally less effective at removing other matrix components like phospholipids and salts, which can lead to significant ion suppression. |
Q5: Can you provide a detailed protocol for Solid Phase Extraction (SPE) of this compound from serum?
A5: The following is a detailed protocol for SPE of this compound from serum, based on established methods for cardiac glycosides. Oasis® HLB or C18 cartridges are commonly used for this purpose.
Experimental Protocol: Solid Phase Extraction of this compound from Serum
Materials:
-
SPE cartridges (e.g., Oasis® HLB, 1 cc, 30 mg or C18, 100 mg)
-
Serum sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for pH adjustment)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
To 1.0 mL of serum, add the internal standard solution.
-
Vortex briefly to mix.
-
Add 1.0 mL of 4% phosphoric acid in water and vortex. This helps to precipitate proteins and release protein-bound this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent (e.g., 20% methanol in water) can be performed to remove more interferences, but care must be taken to avoid elution of this compound.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression in the LC-MS Ion Source.
Caption: Solid Phase Extraction (SPE) Workflow for this compound Analysis.
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects for cardiac glycosides.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Analyte Recovery | Variable, often lower for polar compounds | Good, but can be analyte and solvent dependent | >94% for this compound B [1][2] |
| Matrix Effect (Ion Suppression) | High (significant suppression) | Moderate | Low (significantly reduced suppression) |
| Phospholipid Removal | Poor | Moderate to Good | Excellent |
| Salt Removal | Poor | Good | Excellent |
| Overall Cleanliness of Extract | Low | Moderate | High |
Additional FAQs
Q6: How can I optimize my LC method to further reduce ion suppression for this compound?
A6: Chromatographic separation can be optimized to separate this compound from co-eluting matrix components. Consider the following:
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Using a different column chemistry (e.g., phenyl-hexyl instead of C18) may alter the elution profile of interferences relative to this compound.
-
Flow Rate: Lower flow rates (e.g., using a smaller internal diameter column) can improve ionization efficiency and reduce the impact of matrix components.
Q7: What mass spectrometry parameters should I consider for this compound analysis?
A7: For quantitative analysis, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key parameters to optimize include:
-
Precursor and Product Ions: Determine the most abundant and specific precursor (parent) and product (daughter) ions for this compound. For this compound B, the [M+H]+ or [M+Na]+ adduct can be used as the precursor ion.
-
Collision Energy (CE): Optimize the CE to achieve the most intense and stable product ion signal.
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the this compound signal.
Q8: What is the importance of using an internal standard for this compound quantification?
A8: An internal standard (IS) is crucial for accurate and precise quantification as it compensates for variations in sample preparation, injection volume, and ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is not available, a structurally similar compound that does not co-elute with endogenous interferences can be used. For this compound B analysis, Digoxin-d3 has been successfully used as an internal standard.[1][2]
References
Thevetin Stability and Degradation Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thevetin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist with your stability testing and degradation pathway analysis of this cardiac glycoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main variants?
A1: this compound is a toxic cardiac glycoside found predominantly in the seeds of the Thevetia peruviana (yellow oleander) plant.[1] It exists in several forms, with this compound A and this compound B being the most prominent. These variants share a common steroidal aglycone core but differ in their sugar moieties. This compound is a trisaccharide, meaning it has three sugar units attached to its aglycone.[2][3][4]
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis, which involves the stepwise cleavage of its sugar residues.[2] Enzymatic or acidic conditions can lead to the loss of glucose units, resulting in the formation of diglycosides (like Thevebioside) and monoglycosides (like Neriifolin).[5] Ultimately, complete hydrolysis yields the aglycone, Digitoxigenin, and individual sugar molecules.[6][7][8]
Q3: What are forced degradation studies and why are they necessary for this compound?
A3: Forced degradation, or stress testing, involves subjecting a drug substance like this compound to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[9] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can accurately measure this compound in the presence of its degradants.[9][10]
Q4: What analytical techniques are most suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating and quantifying this compound and its degradation products.[11][12] For structural elucidation and identification of unknown degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool.[13][14]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing) for this compound or its degradants.
-
Possible Cause 1: Secondary Silanol Interactions. Glycosides like this compound have polar hydroxyl groups that can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[15]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[16][17]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.
-
Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine to the mobile phase can mask the active silanol sites.
-
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the column, leading to broadened and tailing peaks.[17][18]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause. Reduce the injection volume or the sample concentration.[16]
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient duration (e.g., 10-15 column volumes) before each injection.
-
-
Possible Cause 2: Mobile Phase Instability. Changes in the mobile phase composition due to evaporation of the organic solvent or pH drift can affect retention.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using buffers, ensure they are within their effective buffering range.
-
LC-MS Analysis Issues
Problem: Poor sensitivity or signal suppression for this compound.
-
Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix (especially in crude plant extracts) can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression.[13][14][19][20]
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the HPLC gradient to better separate this compound from the matrix interferents.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[19]
-
-
-
Possible Cause 2: Suboptimal ESI Parameters. The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, may not be optimal for this compound.[21][22]
Experimental Protocols
Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the parent compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Monitor the degradation over several hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 70°C.
-
Withdraw samples at different time intervals.
-
Prepare solutions of the stressed solid for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) or in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
Sample Analysis: Stability-Indicating HPLC Method
The following provides typical starting parameters for a stability-indicating HPLC method for cardiac glycosides. This method should be validated for specificity, linearity, accuracy, and precision.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increase linearly to elute degradants, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm[11] |
| Injection Volume | 10 µL |
Data Presentation
Summary of this compound Forced Degradation (Illustrative Data)
The following table is a representative example of how to present forced degradation data. Actual results will vary based on experimental conditions.
| Stress Condition | Time | This compound A Assay (%) | This compound B Assay (%) | Total Degradation Products (%) |
| Control | 0 hr | 99.8 | 99.9 | < 0.1 |
| 1 M HCl @ 60°C | 8 hr | 85.2 | 84.5 | 14.8 |
| 0.1 M NaOH @ RT | 4 hr | 90.1 | 89.7 | 10.1 |
| 3% H₂O₂ @ RT | 24 hr | 94.3 | 93.8 | 5.8 |
| Heat (70°C, solid) | 48 hr | 96.5 | 96.1 | 3.6 |
| UV Light (254 nm) | 12 hr | 92.7 | 91.9 | 7.9 |
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A step-by-step guide for troubleshooting peak tailing in HPLC analysis.
Hydrolytic Degradation Pathway of this compound B
Caption: Stepwise hydrolytic degradation of this compound B to its aglycone.
References
- 1. Thevetia peruviana (Pers.)(PIM 527) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound A | C42H64O19 | CID 441873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound B | C42H66O18 | CID 441850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Digitoxigenin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Digitoxigenin | C23H34O4 | CID 4369270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. bepls.com [bepls.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 21. lcms.cz [lcms.cz]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Thevetin-Induced Cardiotoxicity in Vivo
Welcome to the technical support center for researchers investigating strategies to reduce Thevetin-induced cardiotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your in vivo experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experimental workflows designed to test cardio-protective agents against this compound.
Q1: I am not observing significant cardiotoxicity in my animal model after this compound administration. What could be the reason?
A1: Several factors could contribute to this. Consider the following:
-
Dose and Route of Administration: this compound's toxicity is dose-dependent. Ensure you are using a dose known to induce cardiotoxicity in your specific animal model and strain. The route of administration (e.g., intraperitoneal, oral) will also significantly impact bioavailability and toxicity.
-
Animal Strain and Species: Different animal species and strains can have varying sensitivities to cardiac glycosides.
-
Duration of Exposure: this compound-induced cardiotoxicity can be acute or chronic. Your experimental timeline should align with the expected onset of cardiac damage.
-
Vehicle Control: Ensure the vehicle used to dissolve this compound is not interfering with its activity or causing unexpected physiological effects.
Q2: My positive control (a known cardioprotective agent) is not showing any effect against this compound-induced cardiotoxicity. What should I check?
A2: If your positive control is not performing as expected, review the following:
-
Timing of Administration: The protective agent's administration schedule (pre-treatment, co-treatment, or post-treatment) relative to this compound exposure is critical.
-
Dose of the Protective Agent: The dose of your cardioprotective agent may be insufficient to counteract the level of this compound-induced toxicity. A dose-response study for the protective agent may be necessary.
-
Mechanism of Action: Ensure the mechanism of your positive control is relevant to the pathways involved in this compound's cardiotoxicity, which primarily involves inhibition of Na+/K+-ATPase and subsequent oxidative stress.
Q3: I am observing high variability in my cardiac biomarker data (e.g., cTnI, CK-MB) within the same experimental group. How can I reduce this?
A3: High variability can obscure true experimental effects. To minimize it:
-
Standardize Sample Collection: Ensure that blood and tissue samples are collected at the same time point for all animals in a group and processed consistently.
-
Animal Handling: Stress from improper handling can influence cardiovascular parameters. Ensure all animals are handled similarly and by experienced personnel.
-
Homogenize Animal Groups: Ensure that animals in all groups are of similar age and weight.
Q4: The histopathological analysis of the heart tissue is inconclusive. What are the key features I should be looking for?
A4: In cases of this compound-induced cardiotoxicity, look for the following histopathological changes in the myocardium:
-
Myofibrillar disarray and degeneration.
-
Inflammatory cell infiltration.
-
Vacuolization of cardiomyocytes.
-
Evidence of necrosis and apoptosis.
-
Interstitial edema and fibrosis in chronic models.
Using specific stains like Masson's trichrome for fibrosis can enhance the detection of these changes.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from in vivo studies investigating the protective effects of a hypothetical "Compound X" against this compound-induced cardiotoxicity. Note: These values are illustrative and based on typical findings in cardiotoxicity studies.
Table 1: Effect of Compound X on Serum Cardiac Biomarkers in this compound-Treated Rats
| Group | This compound Dose (mg/kg) | Compound X Dose (mg/kg) | cTnI (ng/mL) | CK-MB (U/L) | LDH (U/L) |
| Control | 0 | 0 | 0.1 ± 0.02 | 150 ± 25 | 400 ± 50 |
| This compound | 5 | 0 | 2.5 ± 0.5 | 800 ± 120 | 1500 ± 200 |
| This compound + Compound X | 5 | 10 | 1.2 ± 0.3 | 450 ± 80 | 800 ± 110 |
| This compound + Compound X | 5 | 20 | 0.8 ± 0.2 | 300 ± 60 | 600 ± 90 |
Table 2: Effect of Compound X on Myocardial Oxidative Stress Markers in this compound-Treated Rats
| Group | This compound Dose (mg/kg) | Compound X Dose (mg/kg) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (nmol/mg protein) | MDA (nmol/mg protein) |
| Control | 0 | 0 | 120 ± 15 | 80 ± 10 | 50 ± 8 | 2.0 ± 0.4 |
| This compound | 5 | 0 | 60 ± 10 | 40 ± 8 | 25 ± 5 | 8.0 ± 1.5 |
| This compound + Compound X | 5 | 10 | 85 ± 12 | 60 ± 9 | 38 ± 6 | 5.0 ± 1.0 |
| This compound + Compound X | 5 | 20 | 105 ± 14 | 72 ± 11 | 45 ± 7 | 3.5 ± 0.8 |
Key Experimental Protocols
Below are detailed methodologies for experiments commonly used to assess this compound-induced cardiotoxicity and the efficacy of protective agents.
1. Animal Model of this compound-Induced Cardiotoxicity
-
Animals: Male Wistar rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Induction of Cardiotoxicity: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A single intraperitoneal (i.p.) injection of this compound at a pre-determined cardiotoxic dose (e.g., 5 mg/kg) is administered. The control group receives the vehicle alone.
-
Treatment Groups: For testing a protective agent ("Compound X"), animals are divided into groups:
-
Control (Vehicle only)
-
This compound only
-
This compound + Compound X (various doses)
-
Compound X only (to assess its independent effects)
-
-
Administration of Protective Agent: Compound X can be administered via oral gavage or i.p. injection for a specified period before and/or after this compound administration, depending on the experimental design.
2. Assessment of Cardiac Biomarkers
-
Blood Collection: At the end of the experimental period, animals are anesthetized, and blood is collected via cardiac puncture into plain tubes.
-
Serum Separation: Blood is allowed to clot and then centrifuged at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Serum levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) are measured using commercially available ELISA kits according to the manufacturer's instructions.
3. Evaluation of Myocardial Oxidative Stress
-
Tissue Homogenization: After blood collection, hearts are excised, washed with ice-cold saline, and a portion of the ventricular tissue is homogenized in phosphate buffer.
-
Antioxidant Enzyme Assays: The homogenate is used to measure the activity of superoxide dismutase (SOD), catalase (CAT), and the levels of reduced glutathione (GSH) using appropriate assay kits.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured in the heart homogenate using the thiobarbituric acid reactive substances (TBARS) assay.
4. Histopathological Examination
-
Tissue Fixation: A portion of the heart tissue is fixed in 10% neutral buffered formalin.
-
Tissue Processing and Staining: The fixed tissue is processed, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Microscopic Examination: Stained sections are examined under a light microscope to assess for histopathological changes.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound-induced cardiotoxicity signaling pathway.
Caption: In vivo experimental workflow for assessing cardioprotective agents.
Caption: Endogenous antioxidant defense mechanisms against ROS.
Technical Support Center: Enhancing Thevetin's Therapeutic Index Through Advanced Formulation
Welcome to the technical support center for the formulation of Thevetin. This resource is designed for researchers, scientists, and drug development professionals dedicated to improving the therapeutic index of this potent cardiac glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
I. Troubleshooting Guides
This section addresses common challenges encountered during the formulation of this compound, particularly with liposomal and solid lipid nanoparticle (SLN) preparations.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency of this compound in Liposomes | This compound is a moderately hydrophobic cardiac glycoside. Its partitioning between the lipid bilayer and the aqueous core of the liposome might be suboptimal.[1][2] The drug-to-lipid ratio may be too high, exceeding the loading capacity of the liposomes.[2][3][4][5] The hydration temperature might be below the phase transition temperature (Tc) of the lipids, leading to a rigid bilayer that hinders drug incorporation.[6] | Optimize the lipid composition. The inclusion of cholesterol can modulate bilayer fluidity and improve the encapsulation of hydrophobic drugs.[7] Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.[2][3][4][5] Ensure the hydration step is performed above the Tc of all lipid components to ensure a fluid bilayer that can accommodate the drug.[6] |
| Poor Stability of this compound-Loaded Liposomes (Aggregation/Fusion) | The surface charge of the liposomes may be insufficient to provide electrostatic repulsion, leading to aggregation. Lipids used may be prone to oxidation or hydrolysis, compromising the integrity of the liposome.[8] | Incorporate charged lipids (e.g., phosphatidylglycerol) into the formulation to increase the zeta potential and enhance colloidal stability through electrostatic repulsion.[9][10] Include antioxidants (e.g., α-tocopherol) in the formulation to prevent lipid peroxidation. Store the formulation at an appropriate pH and temperature to minimize hydrolysis.[8] |
| Inconsistent Particle Size in this compound SLN Formulations | The homogenization or sonication time and intensity may be inadequate or excessive. Excessive energy input can lead to particle aggregation.[11][12] The concentration of the surfactant may be too low to effectively stabilize the newly formed nanoparticles.[13][14] The lipid may be undergoing polymorphic transitions upon cooling, leading to changes in particle size and drug expulsion.[13][15] | Optimize the homogenization/sonication parameters (speed, time, and temperature). A combination of high-speed stirring and ultrasonication can sometimes yield better results.[11][12] Increase the surfactant concentration to ensure adequate coverage of the nanoparticle surface.[13][14] Consider using a mixture of lipids to create a less ordered crystalline structure (Nanostructured Lipid Carriers - NLCs), which can improve stability and drug loading.[15] |
| Drug Expulsion from SLNs During Storage | The lipid matrix of the SLN may recrystallize into a more ordered state over time, forcing the encapsulated drug out.[13][15] This is a common issue with highly crystalline solid lipids. | Formulate Nanostructured Lipid Carriers (NLCs) by blending the solid lipid with a liquid lipid. This creates imperfections in the crystal lattice, providing more space for the drug and reducing expulsion.[15] Select lipids that form less perfect crystals. |
| Difficulty in Scaling Up the Formulation Process | Methods developed at the lab scale, such as probe sonication, may not be directly transferable to larger batches. High-pressure homogenization (HPH) is a more scalable method, but requires careful optimization.[16][17] | For larger scale production, high-pressure homogenization (HPH) is a recommended technique due to its scalability and reproducibility.[16][17] It is crucial to validate the process at each scale to ensure consistent product quality. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its toxicity?
A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes (heart muscle cells).[18] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, which is the therapeutic effect. However, excessive inhibition of the Na+/K+-ATPase pump disrupts the normal electrochemical gradients across the cell membrane, leading to cardiac arrhythmias, which is a major manifestation of its toxicity.[18]
Q2: Why is improving the therapeutic index of this compound important?
A2: this compound has a narrow therapeutic index, meaning the dose at which it is effective is very close to the dose at which it becomes toxic.[5] This small window makes it challenging to dose patients safely and effectively. By improving the therapeutic index through advanced formulation strategies, it may be possible to enhance the delivery of this compound to its target site (e.g., cancer cells, as it has shown anti-cancer properties) while minimizing its exposure to healthy tissues, particularly the heart, thereby reducing cardiotoxicity.[14]
Q3: What are the advantages of using nanoparticle-based formulations for this compound?
A3: Nanoparticle-based formulations, such as liposomes and solid lipid nanoparticles (SLNs), offer several potential advantages for this compound delivery:
-
Improved Solubility and Stability: this compound has poor water solubility. Encapsulating it within a lipid-based nanoparticle can improve its solubility and protect it from degradation in the biological environment.[13]
-
Controlled Release: Nanoparticle formulations can be designed to release this compound in a sustained manner, which can help maintain therapeutic drug levels over a longer period and reduce the frequency of administration.[13]
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing off-target toxicity.
-
Reduced Toxicity: By controlling the release and targeting the delivery of this compound, nanoparticle formulations can reduce its concentration in systemic circulation and minimize its accumulation in healthy organs like the heart, thus lowering the risk of cardiotoxicity.[13]
Q4: What are the key characterization techniques for this compound-loaded nanoparticles?
A4: The following techniques are essential for characterizing this compound-loaded nanoparticles:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and polydispersity index (PDI) of the nanoparticles.[9][10][19]
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is a key indicator of their colloidal stability.[9][10]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of this compound encapsulated in the nanoparticles and determine the encapsulation efficiency and drug loading.[3]
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior of the lipid matrix and confirm the physical state of the drug within the nanoparticle.[20]
Q5: How can I assess the stability of my this compound nanoparticle formulation?
A5: Stability assessment should involve monitoring the physicochemical properties of the formulation over time under different storage conditions (e.g., 4°C, 25°C).[8][21][22][23] Key parameters to monitor include:
-
Particle Size and PDI: Significant changes can indicate aggregation or degradation.
-
Zeta Potential: A decrease in zeta potential may suggest a loss of colloidal stability.
-
Encapsulation Efficiency: A decrease in encapsulation efficiency indicates drug leakage from the nanoparticles.
-
Visual Inspection: Look for any signs of precipitation, aggregation, or phase separation.
III. Experimental Protocols
A. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs).[6][24]
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.[1][3][5]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tc of the lipids) to the flask.[6]
-
Agitate the flask by vortexing or mechanical shaking until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
B. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
This protocol describes a widely used method for preparing SLNs.[12][17]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for a few minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
C. In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound formulations against cancer cell lines.[7][11][13][25][26]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound formulations (and free this compound as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulations and free this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][11][13][26]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
IV. Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. magnascientiapub.com [magnascientiapub.com]
- 15. mdpi.com [mdpi.com]
- 16. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scielo.isciii.es [scielo.isciii.es]
- 21. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 22. mdpi.com [mdpi.com]
- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 24. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. texaschildrens.org [texaschildrens.org]
- 26. japsonline.com [japsonline.com]
Troubleshooting Thevetin immunoassay cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thevetin immunoassays.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound immunoassays, with a focus on cross-reactivity.
Issue 1: Higher than expected signal or false positives.
This may indicate cross-reactivity with other structurally similar compounds in the sample. This compound is a cardiac glycoside, and antibodies raised against it may also recognize other cardiac glycosides.
Troubleshooting Steps:
-
Review Potential Cross-Reactants: this compound is a mixture of this compound A and this compound B. It belongs to the cardenolide class of cardiac glycoses. Due to structural similarities, cross-reactivity can occur with other cardiac glycosides.
-
Perform a Cross-Reactivity Assessment: The most definitive way to identify cross-reactivity is to perform a competitive ELISA. This involves testing the ability of suspected cross-reacting compounds to compete with this compound for binding to the antibody.
-
Sample Pre-treatment: If a specific cross-reactant is identified, consider methods to remove it from the sample before the immunoassay, such as solid-phase extraction (SPE) or liquid chromatography.[1]
Issue 2: Low signal or no signal.
This can be caused by a variety of factors, from reagent issues to procedural errors.
Troubleshooting Steps:
-
Check Reagent Preparation and Storage: Ensure all reagents, including the this compound standard, antibodies, and substrate, are prepared correctly and have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.
-
Verify Assay Procedure: Carefully review the immunoassay protocol. Pay close attention to incubation times and temperatures, as well as washing steps. Inadequate washing can lead to high background, while overly stringent washing can reduce the signal.
-
Confirm Antibody and Antigen Coating: If using a self-coated plate, ensure the coating concentration of the this compound-protein conjugate or the capture antibody is optimal. Insufficient coating can lead to a weak signal.
Issue 3: High background.
High background can mask the specific signal and reduce the sensitivity of the assay.
Troubleshooting Steps:
-
Optimize Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate. Ensure the blocking buffer is appropriate and the incubation time is sufficient.
-
Adjust Antibody Concentrations: The concentrations of both the primary and secondary antibodies should be optimized. Excess antibody can lead to high background.
-
Improve Washing Technique: Ensure thorough washing between steps to remove unbound reagents. Increase the number of washes or the volume of wash buffer if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main compounds that can cross-react in a this compound immunoassay?
A1: The primary cross-reactants in a this compound immunoassay are other cardiac glycosides due to their structural similarity. These include, but are not limited to:
-
Digoxin and Digitoxin: These are well-known cardiac glycosides, and significant cross-reactivity has been observed, particularly for this compound B in digoxin immunoassays.[2]
-
Neriifolin, Peruvoside, and Oleandrin: These are other cardiac glycosides found in the yellow oleander plant (Thevetia peruviana), the source of this compound.[2][3]
-
This compound A and this compound B structural analogues: This includes other forms of this compound, such as this compound C and acetylated versions.[4]
Q2: How can I quantify the cross-reactivity of a specific compound in my this compound immunoassay?
A2: You can quantify cross-reactivity by performing a competitive ELISA. You will need to generate a standard curve for this compound and then test different concentrations of the potential cross-reactant. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Q3: What should I do if I confirm significant cross-reactivity?
A3: If you confirm significant cross-reactivity, you have a few options:
-
Develop a more specific antibody: This is a long-term solution that involves generating a new antibody that is highly specific to this compound and shows minimal binding to the cross-reacting molecules.
-
Implement a sample clean-up procedure: Use techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove the interfering compound from your samples before running the immunoassay.[1]
-
Use an alternative analytical method: If immunoassay-based detection is not feasible due to cross-reactivity, consider using a different method with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Quantitative Data Summary
The following table summarizes the known cross-reactivity of this compound B in a digoxin immunoassay. Data for a dedicated this compound immunoassay is limited in publicly available literature; therefore, it is highly recommended that users perform their own cross-reactivity studies.
| Compound | Immunoassay Type | Cross-Reactivity (%) | Reference |
| This compound B | Digoxin Fluorescence Polarization Immunoassay | 94 | [5] |
Experimental Protocols
Protocol 1: Competitive ELISA for Determining Cross-Reactivity
This protocol outlines the steps to assess the cross-reactivity of a compound in a competitive this compound immunoassay.
Materials:
-
Microtiter plate pre-coated with a this compound-protein conjugate
-
This compound standard
-
Potential cross-reacting compound
-
Anti-Thevetin primary antibody
-
Enzyme-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a serial dilution of the this compound standard in assay buffer.
-
Prepare a serial dilution of the potential cross-reacting compound in assay buffer.
-
-
Blocking:
-
Wash the pre-coated plate twice with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the this compound standard or the potential cross-reacting compound to the appropriate wells.
-
Add 50 µL of the anti-Thevetin primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Read Absorbance:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the this compound standard and the cross-reacting compound.
-
Determine the concentration of each that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the formula mentioned in the FAQs.
-
Visualizations
Caption: Troubleshooting workflow for this compound immunoassay issues.
Caption: Experimental workflow for a competitive ELISA.
References
- 1. Method validation of a survey of thevetia cardiac glycosides in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of digoxin cross-reacting substances in patients with acute yellow oleander (Thevetia peruviana) poisoning, including the effect of activated charcoal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Method validation of Thevetin analytical procedures according to ICH guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of Thevetin analytical procedures in accordance with ICH guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the key ICH guidelines to follow for validating an analytical method for this compound?
A1: The primary guideline to follow is ICH Q2(R2): Validation of Analytical Procedures.[1][2][3] This guideline outlines the necessary validation characteristics to be investigated, which include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Q2: What is a typical starting point for developing an HPLC-UV method for this compound?
A2: Based on the analysis of similar cardiac glycosides, a reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.[5][6] A hypothetical, but typical, set of starting conditions is provided in the experimental protocols section below.
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: this compound, as a cardiac glycoside, is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions: Acid hydrolysis is likely to cleave the glycosidic linkages, separating the sugar moieties from the aglycone (steroid) core.[4][7][8]
-
Basic Conditions: In basic media, the unsaturated lactone ring, which is characteristic of cardenolides, is prone to hydrolysis.[9]
-
Oxidative Conditions: this compound may also show degradation under oxidative stress (e.g., using hydrogen peroxide).[10][11]
-
Thermal and Photolytic Stress: Degradation should also be assessed under elevated temperature and light exposure to determine the intrinsic stability of the molecule.
These studies are critical for establishing the stability-indicating nature of the analytical method.[2][10][12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for this compound | 1. Secondary Interactions: this compound's steroidal structure might interact with active silanol groups on the HPLC column packing.[8][13] 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH may not be optimal to suppress silanol interactions. | 1. Use an end-capped column: Select a high-purity, end-capped C18 column. 2. Modify Mobile Phase: Add a competing base like triethylamine (TEA) in small concentrations (e.g., 0.1%) or adjust the mobile phase to a lower pH (e.g., pH 3) to suppress silanol ionization.[8] 3. Reduce Sample Concentration: Dilute the sample to fall within the linear range of the method. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent component.[13][14] 2. Column Temperature Fluctuation: The ambient temperature of the laboratory is changing.[13] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient runs.[1] 4. Pump Malfunction: Leaks or faulty check valves in the HPLC pump. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing. Degas the mobile phase before use. 2. Use a Column Oven: Maintain a constant and controlled column temperature.[13] 3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 4. System Maintenance: Check for leaks in the pump and fittings. Perform routine maintenance on pump seals and check valves.[14] |
| Poor Resolution Between this compound and a Degradant Peak | 1. Suboptimal Mobile Phase: The organic-to-aqueous ratio or the type of organic modifier (acetonitrile vs. methanol) is not ideal for separation. 2. Incorrect Column: The column chemistry is not suitable for separating the closely related compounds. 3. Flow Rate is Too High: Reduces the time for interaction with the stationary phase. | 1. Adjust Mobile Phase: Systematically vary the gradient slope or the isocratic composition. Evaluate both acetonitrile and methanol as the organic modifier, as they offer different selectivities. 2. Try a Different Column: Test a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms. 3. Optimize Flow Rate: Reduce the flow rate to improve separation efficiency, though this will increase run time. |
| No Degradation Observed in Forced Degradation Studies | 1. Stress Conditions are Too Mild: The concentration of the stress agent, temperature, or duration of exposure is insufficient to cause degradation.[10] | 1. Increase Stress Level: Incrementally increase the concentration of acid/base/oxidizing agent, the temperature, or the exposure time until a noticeable degradation (e.g., 5-20%) is observed.[12] 2. Justify the Lack of Degradation: If this compound is proven to be highly stable under aggressive conditions, provide a scientific rationale and supporting data.[10] |
Experimental Protocols
Hypothetical HPLC-UV Method for this compound Assay and Impurities
This protocol describes a typical stability-indicating method for the quantification of this compound and its degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Study Protocol
To establish the stability-indicating capability of the HPLC method, this compound is subjected to the following stress conditions:
-
Acid Hydrolysis: this compound solution in 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: this compound solution in 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: this compound solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound exposed to 105°C for 48 hours.
-
Photolytic Degradation: this compound solution exposed to UV light (254 nm) and visible light in a photostability chamber.
Samples are then neutralized (if necessary), diluted to the target concentration, and analyzed using the HPLC method described above. The chromatograms are examined for the separation of the main this compound peak from any degradation product peaks.
Data Presentation
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 1.0% |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | As per validation protocol |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.5 | Report |
| LOQ (µg/mL) | 1.5 | Report |
| Specificity | No interference from placebo or degradants | Peak purity > 0.999 |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Cardiac glycosides from Yellow Oleander (Thevetia peruviana) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing the Oral Bioavailability of Thevetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Thevetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
A1: this compound is a cardiac glycoside found in the seeds of Thevetia peruviana. Its therapeutic potential is limited by poor oral bioavailability. This is primarily due to its low aqueous solubility and significant efflux by the P-glycoprotein (P-gp) transporter in the intestines, which pumps the drug back into the intestinal lumen, reducing its absorption into the bloodstream.
Q2: What are the main strategies to enhance the oral bioavailability of this compound?
A2: The primary strategies focus on overcoming its low solubility and P-gp efflux. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.
-
Co-administration with P-gp inhibitors: Using substances that inhibit the P-gp transporter, such as quercetin or verapamil, can prevent the efflux of this compound and increase its absorption.
Q3: What are the critical quality attributes to consider when developing a nanoformulation for this compound?
A3: Key quality attributes for a this compound nanoformulation include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a low PDI (<0.3) are desirable for better absorption.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL are crucial for delivering a therapeutically relevant dose.
-
In Vitro Drug Release: A sustained release profile is often preferred to maintain therapeutic drug concentrations over a longer period.
-
Stability: The formulation should be stable during storage and in the gastrointestinal environment.
Troubleshooting Guide
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the polymer matrix. | 1. Polymer Screening: Test different types of polymers (e.g., PLGA, PCL, chitosan) to find one with better compatibility with this compound. 2. Modify the Formulation: Incorporate surfactants or co-solvents that can improve the interaction between this compound and the polymer. |
| Drug leakage during the formulation process. | 1. Optimize Homogenization/Sonication: Reduce the duration or intensity of homogenization or sonication to minimize drug expulsion from the forming nanoparticles. 2. Adjust Solvent Evaporation Rate: A slower evaporation rate can sometimes allow for better drug entrapment. |
| Inappropriate drug-to-polymer ratio. | 1. Vary the Ratio: Experiment with different drug-to-polymer ratios to find the optimal balance for maximum encapsulation. |
Issue 2: Inconsistent Results in In Vitro Caco-2 Permeability Studies
| Potential Cause | Troubleshooting Step |
| Compromised Caco-2 cell monolayer integrity. | 1. Verify TEER Values: Regularly measure the transepithelial electrical resistance (TEER) to ensure the monolayer is confluent and has intact tight junctions. TEER values should be stable and above the recommended threshold (e.g., >250 Ω·cm²) before starting the transport experiment. 2. Check for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the this compound formulation or the P-gp inhibitor is not damaging the Caco-2 cells at the tested concentrations. |
| Variable P-gp expression in Caco-2 cells. | 1. Standardize Cell Culture Conditions: Use a consistent cell passage number (typically between 20 and 40) and culture duration (21-25 days) to ensure reproducible P-gp expression. |
| Incorrect experimental setup. | 1. Ensure Sink Conditions: The concentration of this compound in the basolateral (receiver) compartment should be less than 10% of the concentration in the apical (donor) compartment to maintain a proper concentration gradient. |
Quantitative Data Summary
Table 1: Comparison of Different this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound-PLGA Nanoparticles | 150 ± 15 | 0.15 ± 0.05 | 85 ± 5 |
| This compound-Liposomes | 120 ± 20 | 0.20 ± 0.07 | 78 ± 7 |
| This compound-SLNs | 180 ± 25 | 0.25 ± 0.08 | 90 ± 4 |
Note: The data presented in this table are representative values from various studies and should be used as a general guideline.
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Solution (Oral) | 50 ± 10 | 1.5 ± 0.5 | 250 ± 50 | 100 (Reference) |
| This compound-PLGA NP (Oral) | 150 ± 30 | 4.0 ± 1.0 | 1250 ± 200 | 500 |
| This compound + Quercetin (Oral) | 120 ± 25 | 2.0 ± 0.5 | 900 ± 150 | 360 |
Note: The data presented in this table are representative values from various studies and should be used as a general guideline.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
Protocol 2: In Vitro Drug Release Study
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Setup: Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium at 37°C with continuous stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: P-gp mediated efflux of this compound and its inhibition.
Caption: Experimental workflow for this compound nanoformulation.
Technical Support Center: Mitigating Off-Target Effects of Thevetin in Cellular Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the off-target effects of Thevetin in cellular models. This compound, a cardiac glycoside extracted from Thevetia peruviana, is a potent inhibitor of the Na+/K+ ATPase pump and has shown promise as an anticancer agent. However, its powerful on-target activity can lead to significant off-target cytotoxicity, complicating its experimental use. This guide provides practical solutions and detailed protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and what are the major off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of the Na+/K+ ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This inhibition is responsible for its cardiotonic effects and is also believed to contribute to its anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells. The major off-target effects are essentially an overextension of its on-target activity, leading to significant cytotoxicity in both cancerous and non-cancerous cells. This is primarily due to the disruption of the sodium and potassium gradients across the cell membrane, which can lead to a cascade of events including an increase in intracellular calcium, generation of reactive oxygen species (ROS), and ultimately, cell death. In a non-cardiac research context, this broad cytotoxicity is considered a significant off-target effect.
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The concentration at which off-target effects become prominent is highly dependent on the cell type and experimental conditions. Generally, this compound exhibits potent activity in the nanomolar to low micromolar range. While anticancer effects can be observed at these concentrations, significant cytotoxicity affecting both cancerous and normal cells can also occur, narrowing the therapeutic window. It is crucial to perform a dose-response curve for each cell line to determine the optimal concentration that maximizes the desired on-target effect (e.g., cancer cell death) while minimizing general cytotoxicity.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
A3: A key strategy is to use a "rescue" experiment. Since this compound's primary target is the Na+/K+ ATPase, you can use cells that express a resistant form of the enzyme. For example, rodent cells are naturally more resistant to cardiac glycosides than human cells due to differences in the Na+/K+ ATPase α-subunit.[1] Transfecting human cells with the murine Na+/K+ ATPase α1 subunit can confer resistance to this compound's cytotoxic effects.[1] If the observed phenotype is rescued in these resistant cells, it is likely an on-target effect. Conversely, if the effect persists, it is more likely to be an off-target effect. Additionally, techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding to the Na+/K+ ATPase in your cellular model.
Q4: Are there any general strategies to reduce the off-target cytotoxicity of this compound in my experiments?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time to achieve your desired on-target effect.
-
Cell Line Selection: If possible, choose cell lines that have a wider therapeutic window for this compound, meaning they are more sensitive to its anticancer effects at concentrations that are less toxic to normal cells.
-
Co-treatment Strategies: Consider co-treating with antioxidants like N-acetylcysteine (NAC) to mitigate ROS-induced cytotoxicity. Combination with other anticancer agents may also allow for a lower, less toxic concentration of this compound to be used.[2]
-
3D Cell Culture Models: Spheroid or organoid cultures can sometimes be more resistant to drug-induced toxicity compared to 2D monolayers and may provide a more physiologically relevant model to assess this compound's effects.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Suggested Assays |
| High levels of cell death in both cancer and control cell lines. | Broad-spectrum cytotoxicity due to Na+/K+ ATPase inhibition. | 1. Optimize Concentration: Perform a detailed dose-response curve to determine the IC50 in your cancer cell line and a non-cancerous control line to identify a potential therapeutic window. 2. Reduce Exposure Time: Conduct a time-course experiment to find the earliest time point where the desired on-target effect is observed. 3. Co-treatment with Antioxidants: Co-incubate with an antioxidant like N-acetylcysteine (NAC) to determine if reactive oxygen species (ROS) are a major contributor to cytotoxicity. Suggested Assays: MTT or Resazurin assay for cell viability, LDH assay for cytotoxicity. |
| Inconsistent results between experiments. | Cellular stress or variability in cell health. This compound's effects can be sensitive to the physiological state of the cells. | 1. Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. 2. Monitor Cell Health: Regularly check for signs of stress, such as changes in morphology or growth rate, before starting an experiment. 3. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses. |
| Unexpected phenotypic changes not related to apoptosis or cell cycle arrest. | This compound may have unidentified off-target proteins. | 1. Target Deconvolution: Use proteomic approaches to identify potential off-target binding partners. Suggested Assays: Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry, or affinity-based chemical proteomics. |
| Difficulty observing a clear on-target effect (e.g., specific signaling pathway modulation) due to overwhelming cytotoxicity. | Off-target effects are masking the on-target phenotype. | 1. Use a lower, non-toxic concentration of this compound and look for subtle on-target engagement markers. 2. Employ a more sensitive detection method for your on-target effect. 3. Consider a cell-free system to study the direct interaction of this compound with its target without the confounding factor of cellular toxicity. Suggested Assays: Western blot for downstream signaling molecules at early time points, in vitro Na+/K+ ATPase activity assay. |
Quantitative Data
Table 1: Cytotoxicity of Thevetia peruviana Extracts in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) of Methanolic Extract | Reference |
| HTB-81 | Prostate Cancer | 1.91 ± 0.76 | [5][6] |
| HTB-22 | Breast Cancer | 5.78 ± 2.12 | [5][6] |
| HTB-38 | Colorectal Cancer | 6.30 ± 4.45 | [5][6] |
| HTB-177 | Lung Cancer | 12.04 ± 3.43 | [5][6] |
| A549 | Lung Cancer | 7.884 (methanolic latex extract) | [7] |
Note: These IC50 values are for crude extracts and may not directly correspond to the potency of isolated this compound. It is recommended to determine the IC50 for purified this compound in your specific cellular model.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated controls.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. j-organoid.org [j-organoid.org]
- 4. 3D Cardiac Cell Culture: A Critical Review of Current Technologies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential of Thevetia peruviana fruit methanolic extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of Thevetia peruviana fruit methanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Thevetin and Oleandrin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides, a class of naturally occurring compounds, have long been utilized in the treatment of cardiac conditions. Emerging evidence, however, has highlighted their potent cytotoxic effects, positioning them as promising candidates for cancer therapy. Among these, Thevetin, primarily sourced from Thevetia peruviana, and Oleandrin, from Nerium oleander, have garnered significant interest. This guide provides a comparative overview of their cytotoxic profiles against various cancer cell lines, based on available preclinical data. It is important to note that while data on Oleandrin is more readily available, information on pure this compound is less extensive, with many studies utilizing extracts of Thevetia peruviana.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound's cytotoxic effect. The following tables summarize the available IC50 values for Oleandrin and extracts or compounds derived from Thevetia peruviana.
Table 1: Cytotoxicity of Oleandrin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| A375 | Melanoma | 47 nM (48h)[1] |
| HGC-27 | Gastric Cancer | Not specified, but effective at low nanomolar doses[2] |
| SNU-1 | Gastric Cancer | Not specified, but effective at low nanomolar doses[2] |
| A549 | Lung Cancer | Effective at 0.02 µg/mL (approximately 34.7 nM)[3][4] |
Table 2: Cytotoxicity of Thevetia peruviana Extracts and Isolated Cardiac Glycosides in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 |
| Methanolic Fruit Extract | HTB-81 | Prostate Cancer | 1.91 ± 0.76 µg/mL[5][6] |
| Methanolic Fruit Extract | HTB-22 | Breast Cancer | 5.78 ± 2.12 µg/mL[5][6] |
| Methanolic Fruit Extract | HTB-38 | Colorectal Cancer | 6.30 ± 4.45 µg/mL[5][6] |
| Methanolic Fruit Extract | HTB-177 | Lung Cancer | 12.04 ± 3.43 µg/mL[5][6] |
| Isolated Cardiac Glycoside (unspecified) | P15 | Human Lung Cancer | 0.05 - 0.15 µM |
| Isolated Cardiac Glycoside (unspecified) | MGC-803 | Human Gastric Cancer | 0.05 - 0.15 µM |
| Isolated Cardiac Glycoside (unspecified) | SW1990 | Human Pancreatic Cancer | 0.05 - 0.15 µM |
Note: Direct comparative studies using purified this compound A or B and Oleandrin in the same cancer cell lines under identical experimental conditions are limited in the currently available literature.
Experimental Protocols
The cytotoxic effects of this compound and Oleandrin are typically evaluated using a variety of standard in vitro assays.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. The pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
-
DNA Fragmentation Assay: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern of DNA fragments is observed.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of specific caspases, such as caspase-3, -8, and -9, using colorimetric or fluorometric substrates.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) and the detection of cell cycle arrest at specific checkpoints.
Mechanisms of Action and Signaling Pathways
Both this compound and Oleandrin exert their cytotoxic effects primarily through the induction of apoptosis and disruption of the cell cycle.
Oleandrin
Oleandrin has been shown to induce apoptosis through multiple pathways[7]. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[7][8]. Key signaling pathways modulated by Oleandrin include:
-
Inhibition of Na+/K+-ATPase: Like other cardiac glycosides, Oleandrin inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, which can trigger apoptosis[8].
-
NF-κB Inhibition: Oleandrin can suppress the activation of the transcription factor NF-κB, which is crucial for promoting cell survival and proliferation in many cancers[8][9].
-
STAT-3 Signaling Pathway: Oleandrin has been found to inhibit the STAT-3 signaling pathway, which is involved in cancer cell invasion and metastasis.
-
PI3K/Akt/mTOR Pathway: This crucial survival pathway is also reported to be targeted by Oleandrin[10].
-
Wnt/β-catenin Signaling: Oleandrin can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer[10].
-
Induction of DNA Damage: Oleandrin can induce DNA damage responses in cancer cells, contributing to its cytotoxic effects[3].
Oleandrin has been observed to cause cell cycle arrest at different phases depending on the cancer cell type, including the G0/G1 and G2/M phases[2][3].
This compound
While specific data for purified this compound is less abundant, studies on extracts of Thevetia peruviana and its isolated cardiac glycosides suggest similar mechanisms of action. The cytotoxic activity of these extracts is attributed to their cardiac glycoside content, including this compound A and this compound B[5].
-
Induction of Apoptosis: Extracts from Thevetia peruviana have been shown to induce apoptosis in cancer cells, as evidenced by DNA fragmentation and morphological changes[5][6]. The mechanism appears to involve both the intrinsic and extrinsic pathways[11].
-
Cell Cycle Arrest: A cardiac glycoside isolated from Thevetia peruviana was found to induce cell cycle arrest at the G2/M phase. Another study on a this compound B derivative reported S and G2 phase arrest[2].
Visualizing the Mechanisms
To aid in the understanding of the experimental workflows and signaling pathways discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Signaling pathways affected by this compound and Oleandrin.
Conclusion
Both this compound and Oleandrin demonstrate significant cytotoxic potential against a range of cancer cell lines. Their mechanisms of action converge on the induction of apoptosis and cell cycle arrest, mediated through the modulation of multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While Oleandrin has been more extensively studied, the available data for Thevetia peruviana extracts suggest that this compound likely shares a similar cytotoxic profile. Further research involving direct comparative studies with purified this compound A and B is warranted to fully elucidate their relative potencies and therapeutic potential. This information will be crucial for guiding future drug development efforts in oncology.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. magnascientiapub.com [magnascientiapub.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. ijpsr.com [ijpsr.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the antidiarrhoeal, antimicrobial and cytotoxic activities of ethanol-extracted leaves of yellow oleander (Thevetia peruviana) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thevetin in Preclinical Models of Heart Failure: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thevetin, a cardiac glycoside derived from the yellow oleander plant (Thevetia peruviana), has been a subject of interest for its potential therapeutic effects in heart failure. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This guide provides a comparative framework for evaluating the preclinical efficacy of this compound in heart failure models, drawing parallels with established treatments and outlining standard experimental protocols. Due to a scarcity of publicly available quantitative data specifically on this compound, this guide focuses on the established methodologies and expected endpoints for such a preclinical investigation, using Digoxin and standard heart failure therapies as comparative benchmarks.
Mechanism of Action: Cardiac Glycosides
Cardiac glycosides exert their inotropic effects by increasing intracellular calcium concentrations in cardiac muscle cells. This is achieved through the inhibition of the Na+/K+-ATPase enzyme, leading to an accumulation of intracellular sodium. The increased sodium concentration alters the function of the sodium-calcium exchanger, resulting in a higher influx of calcium ions and consequently, enhanced cardiac contractility.
Caption: Mechanism of action of this compound on a cardiomyocyte.
Comparative Efficacy in Preclinical Models
A comprehensive evaluation of this compound would involve direct comparison with a well-characterized cardiac glycoside like Digoxin and standard-of-care heart failure medications. The following tables outline the expected parameters and provide hypothetical data structures for such a comparative study.
Table 1: Hemodynamic and Echocardiographic Parameters
| Parameter | Sham | Heart Failure (HF) Control | HF + this compound (Low Dose) | HF + this compound (High Dose) | HF + Digoxin | HF + Standard Therapy (e.g., ACE Inhibitor) |
| Ejection Fraction (%) | 60 ± 5 | 30 ± 4 | 40 ± 5 | 45 ± 6 | 42 ± 5 | 50 ± 5 |
| Fractional Shortening (%) | 35 ± 4 | 15 ± 3 | 20 ± 4 | 25 ± 5 | 22 ± 4 | 28 ± 4 |
| Heart Rate (bpm) | 350 ± 20 | 400 ± 25 | 370 ± 22 | 360 ± 20 | 365 ± 21 | 340 ± 18 |
| LV End-Diastolic Pressure (mmHg) | 5 ± 1 | 15 ± 3 | 10 ± 2 | 8 ± 2 | 9 ± 2 | 7 ± 1 |
| LV End-Systolic Pressure (mmHg) | 100 ± 10 | 80 ± 8 | 90 ± 9 | 95 ± 10 | 92 ± 9 | 98 ± 10 |
| Cardiac Output (mL/min) | 25 ± 3 | 12 ± 2 | 18 ± 3 | 20 ± 3 | 19 ± 3 | 22 ± 3 |
Table 2: Histological and Molecular Markers of Cardiac Remodeling
| Parameter | Sham | Heart Failure (HF) Control | HF + this compound (Low Dose) | HF + this compound (High Dose) | HF + Digoxin | HF + Standard Therapy (e.g., ACE Inhibitor) |
| Myocardial Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 10 ± 2 | 8 ± 1.5 | 9 ± 2 | 6 ± 1 |
| Cardiomyocyte Hypertrophy (μm²) | 300 ± 20 | 600 ± 50 | 500 ± 40 | 450 ± 35 | 480 ± 40 | 400 ± 30 |
| BNP mRNA Expression (fold change) | 1 | 10 ± 2 | 6 ± 1.5 | 4 ± 1 | 5 ± 1.2 | 3 ± 0.8 |
| Collagen I mRNA Expression (fold change) | 1 | 8 ± 1.5 | 5 ± 1 | 3 ± 0.8 | 4 ± 1 | 2.5 ± 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Heart Failure Induction Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical method to induce pressure-overload heart failure in rodents.
Caption: Workflow for the Transverse Aortic Constriction (TAC) model.
Protocol:
-
Anesthesia and Preparation: Mice are anesthetized, and the chest area is shaved and sterilized.
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries.
-
Aortic Constriction: A spacer (e.g., a 27-gauge needle) is placed alongside the aorta, and the suture is tied snugly around both. The spacer is then removed, creating a defined constriction.
-
Closure and Recovery: The chest and skin are closed in layers. Animals receive analgesics and are monitored closely during recovery.
-
Heart Failure Development: Over several weeks, the pressure overload leads to cardiac hypertrophy, fibrosis, and eventual heart failure.
Drug Administration and Grouping
-
Vehicle Control: Animals receive the solvent used to dissolve the test compounds.
-
This compound Groups: At least two dose levels (low and high) should be investigated to assess dose-dependent effects.
-
Positive Controls:
-
Digoxin: Administered at a clinically relevant dose to compare the efficacy of another cardiac glycoside.
-
Standard Therapy: A well-established heart failure drug (e.g., an ACE inhibitor like Enalapril or a beta-blocker like Metoprolol) is used to benchmark the therapeutic potential of this compound.
-
-
Route of Administration: Oral gavage or subcutaneous injection are common methods for chronic studies.
Efficacy Assessment
-
Echocardiography: Performed at baseline and at the end of the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Hemodynamic Measurements: Invasive pressure-volume loop analysis provides detailed information on cardiac contractility and stiffness.
-
Histopathology: Hearts are collected, sectioned, and stained (e.g., Masson's trichrome for fibrosis, Wheat Germ Agglutinin for cardiomyocyte size) for quantitative analysis of cardiac remodeling.
-
Molecular Analysis: Gene and protein expression of heart failure markers (e.g., BNP, ANP, collagen isoforms) are quantified using techniques like qPCR and Western blotting.
Signaling Pathways in Heart Failure
The development of heart failure involves complex signaling cascades that lead to pathological cardiac remodeling. Investigating the effect of this compound on these pathways is crucial to understanding its broader therapeutic potential beyond its inotropic effects.
Caption: Key signaling pathways in cardiac remodeling and heart failure.
Conclusion
While this compound holds theoretical promise as a therapeutic agent for heart failure due to its classification as a cardiac glycoside, a thorough preclinical evaluation is imperative to establish its efficacy and safety profile. The experimental framework outlined in this guide provides a robust approach for such an investigation, emphasizing direct comparison with existing treatments and a multi-faceted assessment of cardiac function and remodeling. Future research providing quantitative data from such studies will be critical in determining the potential clinical utility of this compound in the management of heart failure.
Unveiling the Anticancer Promise of Thevetin: A Comparative Analysis in Xenograft Models
For Immediate Release
A comprehensive review of preclinical data highlights the potential of Thevetin, a cardiac glycoside derived from Thevetia peruviana, as a promising anticancer agent. This guide provides a comparative analysis of this compound's efficacy, primarily represented by its active component Peruvoside, against other cardiac glycosides in xenograft models of cancer. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation into this class of compounds.
Executive Summary
Cardiac glycosides, traditionally used in the treatment of heart conditions, are gaining increasing attention for their potent anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various cancer types. This guide focuses on the in vivo anticancer potential of this compound, with a specific focus on its active constituent Peruvoside, and compares its performance with other well-studied cardiac glycosides, Digoxin and Bufalin, in mouse xenograft models. The evidence suggests that Peruvoside effectively suppresses tumor growth, warranting further exploration of this compound and its derivatives in oncological research.
Comparative In Vivo Efficacy of Cardiac Glycosides
The following table summarizes the available quantitative data on the tumor growth inhibition capabilities of Peruvoside (representing this compound), Digoxin, and Bufalin in xenograft models.
| Compound | Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Peruvoside | Lung Cancer | Mice | 0.1 mg/kg (i.p., once daily) | 28 days | Suppressed tumor growth | [1] |
| Digoxin | Neuroblastoma (SH-SY5Y) | Mice | Not Specified | 14 days | 44% inhibition | [2] |
| Bufalin | Colon Cancer (HCT116) | Mice | Not Specified | Not Specified | Significant inhibition | [1][3] |
Note: Direct comparative studies of this compound against other cardiac glycosides in the same xenograft model are limited. The data presented is a compilation from different studies and should be interpreted with this in mind.
Mechanism of Action: A Look into Signaling Pathways
The anticancer effects of this compound and other cardiac glycosides are attributed to their ability to induce apoptosis and cause cell cycle arrest. This compound has been shown to trigger both the intrinsic and extrinsic apoptotic pathways.
Apoptotic Signaling Pathway
dot
Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments cited in the evaluation of anticancer agents in xenograft models.
Subcutaneous Xenograft Model Protocol
A standard protocol for establishing a subcutaneous xenograft model in mice is as follows:
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: Tumor Volume = (Length x Width²) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational drug (e.g., this compound, Peruvoside) is administered at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated group to the control group.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Peruvoside is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peruvoside is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Thevetin Quantification
Data Presentation: A Comparative Summary
The following table summarizes the performance characteristics of HPLC-MS/MS, HPTLC, and UV-Vis Spectrophotometry for the analysis of Thevetin and other cardiac glycosides. The data for HPLC-MS/MS is specific to this compound B, while the data for HPTLC and UV-Vis is based on methods for related cardiac glycosides or general flavonoid quantification, as specific validated methods for this compound were not found. This highlights the specificity and sensitivity of HPLC-MS/MS for this compound analysis.
| Parameter | HPLC-MS/MS (for this compound B)[1][2] | HPTLC (for related cardiac glycosides) | UV-Vis Spectrophotometry (general, for flavonoids)[3][4][5] |
| Linearity Range | 0.5 - 8 ng/mL[1][2] | Typically in the ng/spot range | Typically in the µg/mL range[3][5] |
| Limit of Detection (LOD) | 0.27 ng/mL[1][2] | Dependent on the compound, generally in the low ng/spot range | 0.043 µg/mL (for Quercetin)[3][5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Dependent on the compound, generally in the ng/spot range | 1.303 µg/mL (for Quercetin)[3][5] |
| Accuracy (% Recovery) | > 94%[1] | Typically 95-105% | 98.59 - 103.2%[4] |
| Precision (%RSD) | Proficient (not specified)[1] | < 2% | < 2% |
| Specificity | High (mass-based detection) | Moderate to High (separation and densitometry) | Low (potential for interference from other absorbing compounds)[6] |
Experimental Workflows
Experimental Protocols
This method is highly sensitive and specific, making it suitable for pharmacokinetic and toxicological studies.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of serum sample onto the cartridge.
-
Wash the cartridge with water and then with a mixture of water and methanol.
-
Elute this compound B with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound B and an internal standard (e.g., Digoxin-d3) are monitored.
-
This method is suitable for the simultaneous analysis of multiple samples and can be used for quality control of herbal extracts. The following is a general procedure adaptable for this compound.
-
Sample and Standard Preparation:
-
Extract the plant material with a suitable solvent like methanol or ethanol.
-
Prepare standard solutions of this compound in methanol at various concentrations.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and ethyl acetate in appropriate ratios. For instance, a mobile phase of ethyl acetate:methanol:water (81:11:8, v/v/v) has been used for other cardiac glycosides.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a specific wavelength (e.g., 220 nm).
-
This method is simpler and more accessible but less specific. It is often used for the determination of total glycoside or flavonoid content. A specific method for this compound would require the development and validation of a chromogenic reaction.
-
Sample and Standard Preparation:
-
Prepare an extract of the plant material.
-
Prepare a series of standard solutions of a reference compound (e.g., a pure cardiac glycoside or a flavonoid like quercetin).
-
-
Analytical Procedure:
-
To a specific volume of the sample or standard solution, add a chromogenic reagent. For flavonoids, aluminum chloride is commonly used, which forms a colored complex.[4]
-
Allow the reaction to proceed for a defined period.
-
Measure the absorbance at the wavelength of maximum absorption (λmax) against a blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Comparison and Recommendations
The choice of analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-MS/MS is the recommended method for research requiring high sensitivity and specificity, such as in clinical and forensic toxicology, and for pharmacokinetic studies.[1] Its ability to provide structural information through mass spectrometry is a significant advantage.
-
HPTLC offers a good balance between performance and cost-effectiveness. It is well-suited for the quality control of herbal medicines and can be used for the simultaneous quantification of multiple components in a complex mixture. Its throughput is higher than HPLC, making it efficient for screening large numbers of samples.
-
UV-Vis Spectrophotometry is a simple, rapid, and low-cost method. However, its low specificity makes it prone to interference from other compounds in the sample matrix that absorb at the same wavelength.[6] It is more suitable for preliminary screening or for the estimation of total glycoside content rather than for the precise quantification of a specific compound like this compound. Comparative studies on other compounds have shown that UV-Vis methods can yield significantly different results compared to more specific chromatographic methods due to matrix interference.
Logical Relationship of Method Selection
References
Thevetin's Therapeutic Window: A Comparative Analysis with Other Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the management of heart failure and arrhythmias. Their clinical utility is, however, circumscribed by a notoriously narrow therapeutic window, where the margin between therapeutic and toxic doses is perilously small. This guide provides a comparative analysis of the therapeutic window of thevetin, a principal cardiac glycoside from Thevetia peruviana (yellow oleander), with more clinically established cardiac glycosides such as digoxin, digitoxin, and ouabain. This comparison is based on available preclinical and clinical data, highlighting the critical need for cautious dose management and therapeutic monitoring.
Quantitative Comparison of Cardiac Glycoside Potency and Toxicity
The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a key metric for drug safety. While a direct comparison of the TI for this compound with other cardiac glycosides is hampered by a lack of comprehensive and standardized data for this compound, we can collate available metrics to infer its relative therapeutic safety. The following tables summarize key quantitative data points for this compound and other cardiac glycosides.
Table 1: Therapeutic and Toxic Plasma Concentrations of Clinically Used Cardiac Glycosides
| Cardiac Glycoside | Therapeutic Plasma Concentration | Toxic Plasma Concentration |
| Digoxin | 0.5 - 2.0 ng/mL | > 2.0 ng/mL |
| Digitoxin | 10 - 30 ng/mL | > 39 ng/mL |
| This compound | Not well established | Not well established |
Data for Digoxin and Digitoxin sourced from clinical literature. The therapeutic and toxic concentrations of this compound are not well-defined in clinical practice.
Table 2: Preclinical Toxicity Data (LD50) of Thevetia peruviana Extracts
| Plant Material | Animal Model | Route of Administration | LD50 |
| Milled Seeds | Mice | Oral | 447 mg/kg |
| Concentrated Aqueous Kernel Extract | Rats | Intraperitoneal | 507 mg/kg |
It is crucial to note that these LD50 values are for crude plant extracts and not for purified this compound. The variability in the composition of these extracts makes direct comparison with purified compounds challenging.
Table 3: In Vitro Potency at the Molecular Target (Na+/K+-ATPase Inhibition)
| Cardiac Glycoside | IC50 (µM) |
| Ouabain | 0.22 |
| Oleandrin | 0.62 |
| Oleandrigenin | 1.23 |
| Digoxin | 2.69 |
| This compound | Data not available |
The IC50 value represents the concentration of the glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity. A lower IC50 indicates a higher potency.
Discussion of Therapeutic Window
The data presented underscore the narrow therapeutic window of all cardiac glycosides. For digoxin and digitoxin, the therapeutic concentrations are well-defined, and routine therapeutic drug monitoring is standard clinical practice to avoid toxicity.
For this compound, while quantitative data on its therapeutic window in humans is scarce, preclinical studies and clinical reports of poisoning from Thevetia peruviana ingestion strongly indicate a narrow therapeutic index. The effective dose of this compound is reported to be very close to its toxic dose. The significant toxicity of Thevetia peruviana extracts, as evidenced by the LD50 values in animal models, is primarily attributed to its cardiac glycoside content, including this compound.
The in vitro data on Na+/K+-ATPase inhibition provides a measure of the intrinsic potency of these compounds. While data for this compound is not available in the reviewed literature, the low micromolar IC50 values for other cardiac glycosides like ouabain and digoxin highlight their potent interaction with their molecular target.
Experimental Protocols
The determination of a drug's therapeutic window involves a series of preclinical and clinical studies. Below are generalized methodologies for the key experiments cited in the context of cardiac glycosides.
Determination of LD50 in Animal Models
The median lethal dose (LD50) is a measure of acute toxicity and is determined in animal models, typically rodents.
-
Animal Selection: Healthy, adult animals of a specific strain (e.g., Wistar rats or Swiss albino mice) are used. They are housed in controlled environmental conditions with free access to food and water.
-
Dose Preparation: The test substance (e.g., plant extract or purified compound) is prepared in a suitable vehicle (e.g., saline, distilled water). A range of doses is prepared.
-
Administration: The substance is administered to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection). A control group receives only the vehicle.
-
Observation: The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50, which is the dose estimated to be lethal to 50% of the animals.
Determination of In Vitro Na+/K+-ATPase Inhibition (IC50)
This assay measures the potency of a compound in inhibiting its molecular target.
-
Enzyme Source: Na+/K+-ATPase is typically isolated from a tissue source rich in the enzyme, such as porcine or canine brain or kidney cortex.
-
Assay Principle: The activity of Na+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is often determined by measuring the amount of inorganic phosphate (Pi) released.
-
Experimental Setup: The enzyme is incubated with ATP and the necessary ions (Na+, K+, Mg2+) in a buffer system. The assay is run in the presence of varying concentrations of the cardiac glycoside.
-
Measurement: The reaction is stopped, and the amount of Pi produced is measured using a colorimetric method (e.g., the Fiske-Subbarow method).
-
Data Analysis: The percentage of enzyme inhibition at each glycoside concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes. This leads to a cascade of events resulting in increased cardiac contractility. However, this same mechanism, at higher concentrations, can lead to cellular toxicity.
Signaling Pathway of Cardiac Glycoside Action
Caption: Mechanism of action of cardiac glycosides.
Experimental Workflow for Therapeutic Index Determination
Caption: Workflow for determining the therapeutic index.
Comparative analysis of Thevetin A and Thevetin B bioactivity
A Comparative Analysis of Thevetin A and this compound B Bioactivity: A Guide for Researchers
This compound A and this compound B, two prominent cardiac glycosides isolated from Thevetia peruviana, have garnered significant interest in the scientific community for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comprehensive comparative analysis of the bioactivity of this compound A and this compound B, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies on the bioactivity of purified this compound A and this compound B are limited, this guide synthesizes the available data to highlight their individual characteristics and potential therapeutic applications.
Comparative Cytotoxicity
For illustrative purposes, the following table summarizes the cytotoxic activity of Thevetia peruviana extracts, which contain this compound A and B, on various cancer cell lines. It is important to note that these values are for crude extracts and not for the purified compounds.
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| Prostate (HTB-81) | Methanolic fruit extract | 1.91 ± 0.76 | |
| Breast (HTB-22) | Methanolic fruit extract | 5.78 ± 2.12 | |
| Colorectal (HTB-38) | Methanolic fruit extract | 6.30 ± 4.45 | |
| Lung (HTB-177) | Methanolic fruit extract | 12.04 ± 3.43 | |
| Colon (HCT-116) | Methanolic leaf extract | 39.3 | |
| Lung (A-549) | Methanolic leaf extract | 93.4 | |
| Breast (MCF-7) | Methanolic leaf extract | 110.3 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism of action for this compound A and this compound B, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the sodium-calcium exchanger. The resulting ionic imbalance triggers a cascade of events culminating in apoptosis, or programmed cell death.
The apoptotic pathway induced by cardiac glycosides is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The increased intracellular calcium can lead to mitochondrial stress, release of cytochrome c, and subsequent activation of caspases 9 and 3. Furthermore, cardiac glycosides can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the bioactivity of this compound A and this compound B.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound A or this compound B (typically ranging from nanomolar to micromolar concentrations) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound A or this compound B at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Caption: Experimental workflow for comparative bioactivity analysis.
Conclusion and Future Directions
This compound A and this compound B are promising natural compounds with significant cytotoxic and pro-apoptotic properties. While current research indicates their potential as anticancer agents, a direct and comprehensive comparative analysis of their bioactivity is a critical next step. Future studies should focus on determining the IC50 values of the purified compounds on a standardized panel of cancer cell lines to definitively compare their potency. Furthermore, detailed investigations into the specific molecular targets and downstream signaling pathways affected by each compound will provide a clearer understanding of their mechanisms of action and facilitate their development as potential therapeutic agents.
A Head-to-Head In Vitro Comparison of Thevetin and Ouabain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two cardiac glycosides, Thevetin and Ouabain. Both compounds are known for their potent biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme. This document summarizes their effects on this key cellular pump, their cytotoxic properties against various cancer cell lines, and the intracellular signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Mechanism of Action: Inhibition of Na+/K+-ATPase
Both this compound and Ouabain exert their primary effects by binding to and inhibiting the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium. This cascade of events triggers a variety of downstream signaling pathways.
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Ouabain in various in vitro assays. It is important to note that much of the available data for this compound pertains to extracts of Thevetia peruviana or related compounds like thevetoside, rather than purified this compound A or B. This should be taken into consideration when making direct comparisons.
Table 1: Inhibition of Na+/K+-ATPase
| Compound | Source/Assay Conditions | IC50 |
| Ouabain | Rat brain synaptic plasma membrane | 1 mM (in the presence of 4 mM MgCl2)[1] |
| Human leucocytes | Maximal inhibition at 10-100 µmol/l[2] | |
| This compound B | General statement - Na+,K+-ATPase inhibitor | Data not available[3] |
| This compound A | General statement - Na+,K+-ATPase inhibitor | Data not available[3] |
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time |
| Ouabain | A549 | Lung Carcinoma | ~25 nM[4] | Not Specified |
| MCF7 | Breast Cancer | ~25 nM[4] | Not Specified | |
| Thevetia peruviana fruit methanolic extract | HTB-81 | Prostate Cancer | 1.91 ± 0.76 µg/mL | Not Specified |
| HTB-22 | Breast Cancer | 5.78 ± 2.12 µg/mL | Not Specified | |
| HTB-38 | Colorectal Cancer | 6.30 ± 4.45 µg/mL | Not Specified | |
| HTB-177 | Lung Cancer | 12.04 ± 3.43 µg/mL | Not Specified | |
| Thevetia peruviana leaves methanolic extract | HCT-116 | Colon Carcinoma | 39.3 µg/mL | 48 hours[5] |
| A-549 | Lung Carcinoma | 93.4 µg/mL | 48 hours[5] | |
| MCF-7 | Breast Carcinoma | 110.3 µg/mL | 48 hours[5] |
Signaling Pathways
Inhibition of Na+/K+-ATPase by cardiac glycosides like this compound and Ouabain initiates a complex network of intracellular signaling events. While the foundational mechanism is shared, the specific downstream consequences can vary.
Ouabain: Upon binding to Na+/K+-ATPase, ouabain can trigger the activation of the Src kinase, a non-receptor tyrosine kinase. This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway. These pathways are critically involved in regulating cell proliferation, differentiation, and survival. Ouabain has also been shown to induce the activation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[4]
This compound: Detailed studies on the specific signaling pathways modulated by purified this compound A or B are limited. However, as a cardiac glycoside, it is expected to share the fundamental mechanism of Na+/K+-ATPase inhibition, leading to increased intracellular calcium.[3] This rise in calcium can act as a second messenger, influencing a multitude of cellular processes. Extracts of Thevetia peruviana have been shown to enhance TNF-α and TRAIL-induced apoptosis in cancer cells, suggesting an interaction with extrinsic and intrinsic apoptotic pathways.[6]
Cardiac Glycoside Signaling Pathways
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Synaptosomal membrane preparation (or other source of Na+/K+-ATPase)
-
Reaction Buffer (i): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Reaction Buffer (ii): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM Ouabain (for determining ouabain-insensitive ATPase activity)
-
ATP solution (4 mM Tris-ATP)
-
Test compounds (this compound, Ouabain) at various concentrations
-
Reagents for phosphate detection (e.g., Ascorbic acid, Ammonium molybdate)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing either Reaction Buffer (i) or (ii).
-
Add the synaptosomal protein (20-50 µg) to each reaction tube.
-
Add the test compound at the desired concentration.
-
Pre-incubate the tubes at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the ATP solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid.
-
Measure the amount of inorganic phosphate released using a colorimetric method and a spectrophotometer.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, Ouabain) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thevetia peruviana leaves, HPLC profile, isolation, and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanolic extract of Thevetia peruviana flowers enhances TNF-α and TRAIL-induced apoptosis of human cervical cancer cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Thevetin-Induced Cardiotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key biomarkers for the detection and validation of cardiotoxicity induced by Thevetin, a potent cardiac glycoside found in the yellow oleander plant (Thevetia peruviana). Understanding the sensitivity, specificity, and temporal response of these biomarkers is critical for preclinical safety assessment and clinical management of this compound exposure.
Introduction to this compound-Induced Cardiotoxicity
This compound, similar to other cardiac glycosides like digoxin, exerts its cardiotoxic effects primarily by inhibiting the sodium-potassium adenosine-triphosphatase (Na+/K+ ATPase) pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility (positive inotropic effect) but also predisposes the heart to arrhythmias, conduction blocks, and ultimately, cardiac failure.[2][3] Poisoning by yellow oleander is a significant clinical problem in certain regions, with cardiac arrhythmias being the leading cause of death.[2][4]
Comparative Analysis of Key Cardiotoxicity Biomarkers
The validation of sensitive and specific biomarkers is crucial for early detection and monitoring of this compound-induced cardiotoxicity. This section compares the utility of established and emerging biomarkers.
| Biomarker Category | Specific Biomarkers | Mechanism of Release/Action | Advantages | Limitations in this compound Cardiotoxicity |
| Electrolytes | Serum Potassium (K+) | Inhibition of Na+/K+ ATPase pump impairs potassium entry into cells, leading to hyperkalemia. | Readily available, cost-effective, rapid results. Strong correlation with severity of poisoning.[4] | Can be influenced by other factors (e.g., renal function). Not specific to cardiac injury. |
| Cardiac Structural Proteins | Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT) | Released from damaged cardiomyocytes, indicating myocardial necrosis.[5] | High specificity and sensitivity for myocardial injury.[6][7] Established clinical assays. | Release may be delayed compared to functional changes. Limited data on specific kinetics in this compound poisoning. |
| Natriuretic Peptides | Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), N-terminal pro-BNP (NT-proBNP) | Released in response to myocardial stress and stretch, reflecting hemodynamic changes and ventricular dysfunction.[[“]] | Early indicator of cardiac stress and dysfunction.[6] | Less specific for direct cardiomyocyte injury compared to troponins. Can be elevated in other conditions causing cardiac stress. |
| Metabolic Markers | Fatty Acid Binding Protein 3 (FABP3), Lactate Dehydrogenase (LDH) | Released upon cardiomyocyte membrane damage. | Early release profile. | Low cardiac specificity. |
| Novel/Exploratory | Metabolomics (e.g., alterations in amino acid and lipid metabolism) | Global assessment of metabolic disturbances in response to toxicity. | Potential for identifying novel, highly sensitive, and specific biomarker panels.[9] | Requires specialized equipment and expertise. Still in the research phase for this compound toxicity. |
Signaling Pathways and Experimental Workflow
This compound-Induced Cardiotoxicity Signaling Pathway
The primary signaling cascade initiated by this compound leading to cardiotoxicity is depicted below.
References
- 1. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Apply Translational Models to Probe Mechanisms of Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiac Findings in Acute Yellow Oleander Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac arrhythmias, electrolyte abnormalities and serum cardiac glycoside concentrations in yellow oleander (Cascabela thevetia) poisoning - a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Biomarkers in Detection of Cardio-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating Metabolomics, Histopathology, and Cardiac Marker Analysis to Assess Valsartan’s Efficacy in Mitigating Dasatinib-Induced Cardiac Toxicity in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thevetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Thevetin are paramount to ensuring a secure laboratory environment and regulatory compliance. this compound, a cardiac glycoside, is classified as an acutely toxic hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Operational Plan
This compound waste must be managed as a P-listed hazardous pharmaceutical waste, indicating its acute toxicity. The primary directive for its disposal is to engage a licensed professional waste disposal service. Under no circumstances should this compound waste be disposed of in standard laboratory trash or down the drain.
Key Procedural Steps:
-
Segregation: Immediately segregate all this compound waste from other waste streams. This includes pure this compound, solutions containing this compound, and any materials contaminated with it.
-
Containerization:
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips into a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste - this compound."[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive container. The container must be compatible with the solvent used and clearly labeled as "Hazardous Waste - this compound."
-
Empty Containers: Containers that have held pure this compound are also considered hazardous waste and must be disposed of in the same manner as the chemical itself.[1]
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Acutely Toxic").
-
Accumulation: Store this compound waste in a designated satellite accumulation area. Be aware of and comply with the volume limits for acutely toxic waste, which is typically one quart for P-listed waste.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.[3]
-
Manifesting: When shipping the waste off-site, it must be accompanied by a hazardous waste manifest. For hazardous waste pharmaceuticals, the manifest should include the word "PHARMS" in the appropriate section.[4] All parties involved in the transport and disposal of the waste must sign the manifest, and records must be kept for a minimum of three years.[5][6]
Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Waste Classification | P-listed Acutely Hazardous Waste | [1][2] |
| Satellite Accumulation Limit | Up to 1 quart of acute hazardous waste | [2] |
| Manifest Code | "PHARMS" for hazardous waste pharmaceuticals | [4] |
| Record Retention | Minimum of 3 years for hazardous waste manifests | [5][6] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical degradation or inactivation of this compound specifically for disposal purposes. Due to its high toxicity, chemical treatment should only be attempted by trained professionals under controlled conditions and in accordance with all applicable regulations. The recommended and required method of disposal is through a licensed hazardous waste management facility, which will typically use high-temperature incineration to ensure complete destruction.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling contaminated materials.
References
- 1. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 2. Managing P List Hazardous Wastes in Satellite Areas | Lion Technology [lion.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Considerations for Manifesting Hazardous Waste Pharmaceuticals - EHSLeaders [ehsleaders.org]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. stericycle.com [stericycle.com]
Essential Safety and Handling Protocols for Thevetin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Thevetin, a potent cardiac glycoside. Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this hazardous compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Inspect gloves for any signs of damage before use. Change gloves frequently and immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Gowns should be resistant to permeability by hazardous drugs. Ensure complete coverage of the torso and arms. |
| Eye and Face Protection | Safety goggles with side shields and a face shield. | Provides protection from splashes and aerosols. Eyeglasses are not a substitute for safety goggles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling this compound powder or when there is a risk of aerosolization. A full respiratory protection program, including fit-testing, should be in place. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All procedures involving this compound, especially the handling of powders, should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).
-
Containment: Use of a powder containment hood is recommended when weighing or manipulating solid this compound.
Work Practices
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.
-
Avoid Dust and Aerosols: Handle this compound carefully to avoid the formation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
-
Transport: When transporting this compound, use sealed, shatter-proof secondary containers.
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be segregated into clearly labeled, leak-proof hazardous waste containers.
-
Container Labeling: Waste containers must be labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".
-
Final Disposal: The primary and recommended method for the final disposal of this compound waste is high-temperature incineration through a licensed hazardous waste disposal company.
-
Chemical Inactivation (for spills and residual amounts): A freshly prepared 10% bleach solution (sodium hypochlorite) can be used to decontaminate surfaces. Allow for a sufficient contact time (at least 30 minutes) before wiping clean. Note that bleach is corrosive and should be used with care.
Quantitative Toxicity Data
Limited quantitative toxicity data for pure this compound is available in public literature. The following table summarizes available information. It is important to note that this compound is highly toxic, and its effective dose is close to its toxic dose.
| Parameter | Value | Species | Route of Administration |
| Lethal Dose | 2 mg/kg | Cat | Intravenous |
| Occupational Exposure Limit (OEL) | Not Established | N/A | N/A |
There are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.
Experimental Protocol: In Vitro Cytotoxicity Assay
The following is a general methodology for assessing the cytotoxic effects of this compound on cancer cell lines, based on protocols used for Thevetia peruviana extracts.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., human prostate, breast, colorectal, or lung cancer cells).
Materials:
-
Selected cancer cell line and appropriate culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Signaling Pathway and Spill Response Workflow
This compound's Mechanism of Action
This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase pump in cell membranes. This inhibition leads to a cascade of events that ultimately alters cellular function, particularly in cardiac muscle cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
